3-Chlorophenylacetic acid
描述
Structure
3D Structure
属性
IUPAC Name |
2-(3-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPMUFXQDKMVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075151 | |
| Record name | 3-Chlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-65-5 | |
| Record name | (3-Chlorophenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLOROPHENYLACETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-chlorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3JK7EW3SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chlorophenylacetic Acid: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenylacetic acid (CAS No. 1878-65-5) is a halogenated derivative of phenylacetic acid. It serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility lies in the presence of the chlorine atom on the phenyl ring, which provides a reactive site for various nucleophilic substitution and coupling reactions, enabling the construction of more complex molecular frameworks. This document provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.
Chemical Properties and Structure
This compound is typically a white, shiny solid.[1][2] It is soluble in polar organic solvents like methanol.[1] A summary of its key chemical and physical properties is presented in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [1][3][4] |
| Molecular Weight | 170.59 g/mol | [1][3][4][5] |
| CAS Number | 1878-65-5 | [1][3] |
| Melting Point | 76-79 °C | [1][2] |
| Boiling Point | 294.1 °C at 760 mmHg (estimate) | [] |
| Density | 1.324 g/cm³ (estimate) | [] |
| pKa | 4.14 at 25°C | [1] |
| Solubility | Methanol: 0.1 g/mL (clear, colorless) | [1] |
| Appearance | White shiny flakes and chunks | [1][2] |
Chemical Structure
The structure of this compound consists of a phenyl ring substituted with a chlorine atom at the meta (3-) position and an acetic acid group.
-
IUPAC Name: 2-(3-chlorophenyl)acetic acid[5]
-
SMILES: C1=CC(=CC(=C1)Cl)CC(=O)O[5][]
-
InChI: InChI=1S/C8H7ClO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)[1][5][]
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and purification of this compound.
Synthesis via Hydrolysis of 3-Chlorobenzyl Cyanide
A common method for preparing this compound is through the acid-catalyzed hydrolysis of 3-chlorobenzyl cyanide.[7]
Methodology:
-
Reaction Setup: In a four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, 3-chlorobenzyl cyanide is heated.[7]
-
Acid Addition: Hydrochloric acid is added dropwise to the heated 3-chlorobenzyl cyanide. The molar ratio of hydrochloric acid to 3-chlorobenzyl cyanide is typically between 1.2:1 and 5:1. The reaction temperature is maintained between 50-120°C.[7]
-
Thermal Reaction: After the addition of hydrochloric acid is complete, the mixture is held at the reaction temperature for 1.5 to 5 hours to ensure complete hydrolysis.[7]
-
Crystallization and Isolation: Water is added to the reaction mixture, followed by stirring to dissolve the components. The solution is then cooled to induce crystallization.[7]
-
Purification: The resulting crystals are collected by suction filtration, washed with water, and dried to yield the final this compound product.[7]
References
- 1. This compound CAS#: 1878-65-5 [m.chemicalbook.com]
- 2. This compound [chemball.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. This compound | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
Spectroscopic Analysis of 3-Chlorophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Chlorophenylacetic acid (CAS No. 1878-65-5), a compound of interest in various chemical and pharmaceutical research domains. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. A logical workflow for spectroscopic analysis is also provided to guide researchers in their analytical endeavors.
Spectroscopic Data
The following sections summarize the essential spectroscopic data for this compound, presented in a clear and concise tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, benzylic, and carboxylic acid protons.
| Assignment | Chemical Shift (δ) in ppm |
| Carboxylic Acid (-COOH) | ~11.0 - 11.55 |
| Aromatic Protons (-C₆H₄) | ~7.15 - 7.33 |
| Benzylic Protons (-CH₂) | ~3.61 |
Data sourced from experiments conducted in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[1]
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Assignment | Chemical Shift (δ) in ppm |
| Carboxylic Acid Carbon (-C OOH) | ~177 |
| Aromatic Carbon bearing Chlorine (C-Cl) | ~134 |
| Quaternary Aromatic Carbon | ~136 |
| Aromatic CH Carbons | ~127, 128, 130, 131 |
| Benzylic Carbon (-C H₂) | ~41 |
Note: Specific assignments of aromatic carbons may vary slightly depending on the solvent and experimental conditions. The provided data is a representative spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| ~1710 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
| 850-550 | C-Cl stretch | Aryl Halide |
This data represents characteristic absorption bands for this compound.[2]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 170/172 | Moderate | [M]⁺ (Molecular Ion) |
| 125/127 | High | [M-COOH]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
The presence of the M and M+2 peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom. The fragmentation pattern is consistent with the loss of the carboxylic acid group and subsequent rearrangements.[3][4]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean NMR tube.
Data Acquisition (¹H and ¹³C NMR):
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum by passing an infrared beam through the pellet.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
Data Acquisition (Electron Ionization - EI):
-
The sample is vaporized and enters the ion source.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described in this guide.
Caption: A logical workflow for the structural elucidation of organic compounds.
References
An In-Depth Technical Guide to the Synthesis and Discovery of 3-Chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chlorophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details its discovery, outlines the primary synthetic routes with in-depth experimental protocols, and presents key physicochemical and spectroscopic data in a clear, tabular format. Additionally, this guide features visual diagrams to elucidate the primary synthesis workflow, offering a valuable resource for professionals in organic synthesis and drug development.
Introduction
This compound, with the chemical formula C₈H₇ClO₂, is an aromatic carboxylic acid that serves as a vital building block in organic synthesis.[1] Its structure, featuring a phenyl ring substituted with a chlorine atom at the meta-position and an acetic acid moiety, makes it a versatile precursor for the elaboration of more complex molecules. Notably, it is a crucial intermediate in the production of active pharmaceutical ingredients (APIs), including the B-cell lymphoma-2 (Bcl-2) inhibitor Venetoclax. The strategic placement of the chlorine atom influences the molecule's reactivity and provides a handle for further functionalization, making it a compound of significant interest to the scientific and industrial communities.
Discovery and Historical Context
The first documented synthesis of this compound appears in a 1934 publication in the Journal of the Chemical Society by J. F. J. Dippy and F. R. Williams. Their work, titled "Chemical constitution and the dissociation constants of mono-carboxylic acids. Part I. Some substituted phenylacetic acids," focused on the preparation of a series of substituted phenylacetic acids to study the relationship between their chemical structure and dissociation constants. While the primary aim was physicochemical in nature, this paper laid the groundwork for the synthesis of this important compound.
Later, in 1951, G. S. Misra and J. S. Shukla, in the Journal of the Indian Chemical Society, also reported on the synthesis of this compound, further contributing to the available literature on this compound. These early syntheses were crucial for enabling further research into the applications of this compound and its derivatives.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1878-65-5 | [1] |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 76-79 °C | [2] |
| Boiling Point | 241.44 °C (estimate) | [2] |
| Solubility | Soluble in methanol | [1] |
| pKa | 4.14 (at 25 °C) | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Data and Interpretation | Reference |
| ¹H NMR (CDCl₃) | δ ~11.5 ppm (s, 1H, -COOH), ~7.3 ppm (m, 4H, Ar-H), ~3.6 ppm (s, 2H, -CH₂-) | [3] |
| ¹³C NMR | Signals corresponding to the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. | [4] |
| Infrared (IR) | Characteristic peaks for O-H stretch (broad), C=O stretch (carboxylic acid), and C-Cl stretch. | [5] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. | [5] |
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the hydrolysis of 3-chlorobenzyl cyanide (also known as 3-chlorophenylacetonitrile). This reaction can be performed under either acidic or basic conditions.
Synthesis Pathway: Hydrolysis of 3-Chlorobenzyl Cyanide
The overall transformation involves the conversion of the nitrile functional group of 3-chlorobenzyl cyanide into a carboxylic acid.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is based on established methods for the hydrolysis of arylacetonitriles.
Materials:
-
3-Chlorobenzyl cyanide
-
Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add a 1:1 (v/v) mixture of concentrated sulfuric acid and water. To this, add 3-chlorobenzyl cyanide.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice in a beaker. The crude this compound may precipitate as a solid.
-
Extraction: If the product is not solid, or to ensure complete recovery, extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove any remaining acid catalyst. Then, wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound as a white to off-white solid.
Table 3: Typical Reaction Parameters for Hydrolysis of 3-Chlorobenzyl Cyanide
| Parameter | Value/Condition |
| Reactant Ratio (Acid:Nitrile) | Typically a molar excess of acid is used. |
| Reaction Temperature | 100 - 150 °C |
| Reaction Time | 2 - 6 hours |
| Typical Yield | > 90% |
| Purification Method | Recrystallization |
Alternative Synthetic Routes
While the hydrolysis of 3-chlorobenzyl cyanide is the most prevalent method, other synthetic strategies have been explored. One notable alternative is the Willgerodt-Kindler reaction.
The Willgerodt-Kindler Reaction
This reaction allows for the synthesis of arylthioamides from aryl alkyl ketones, which can then be hydrolyzed to the corresponding carboxylic acids. In the context of this compound, this would involve the reaction of 3-chloroacetophenone with sulfur and an amine (typically morpholine) to form the thiomorpholide intermediate, followed by hydrolysis.
References
3-Chlorophenylacetic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 25, 2025
Executive Summary
3-Chlorophenylacetic acid, a readily available and versatile chemical intermediate, has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural features, including a reactive carboxylic acid moiety and a chlorinated phenyl ring, offer a gateway to a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key transformations, and an exploration of its significant applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). The strategic incorporation of this building block in the synthesis of prominent drugs such as the anti-inflammatory agent Diclofenac and the BCL-2 inhibitor Venetoclax underscores its importance in medicinal chemistry and drug development. This document aims to serve as a practical resource for scientists engaged in synthetic chemistry, providing them with the essential data and methodologies to effectively utilize this compound in their research and development endeavors.
Introduction
In the field of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 1878-65-5) has garnered significant attention as a highly versatile and economically viable building block.[1] Its utility spans across various sectors, including the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the synthesis of a wide range of functional molecules.[1][2]
This guide will delve into the fundamental properties of this compound, providing a solid foundation for its application in synthesis. It will further present detailed experimental protocols for two of its most common and pivotal reactions: esterification and amidation. Finally, the practical significance of this compound will be highlighted through its role in the synthesis of notable pharmaceutical agents.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction design and optimization. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | White to off-white solid, often as shiny flakes or chunks. | |
| Melting Point | 76-79 °C | |
| Boiling Point | 294.1 °C at 760 mmHg (estimated) | |
| Solubility | Soluble in polar organic solvents such as methanol. | [2] |
| CAS Number | 1878-65-5 | [1] |
Key Reactions of this compound: Experimental Protocols
The reactivity of this compound is dominated by its carboxylic acid group and the chlorinated aromatic ring. The carboxylic acid functionality readily undergoes esterification and amidation, providing access to a wide range of derivatives. The chlorine atom on the phenyl ring can participate in various cross-coupling reactions, further expanding its synthetic utility.
Esterification: Synthesis of Methyl 2-(3-chlorophenyl)acetate
Esterification is a fundamental transformation of carboxylic acids. The following protocol describes the synthesis of methyl 2-(3-chlorophenyl)acetate via a Fischer-Speier esterification.
Reaction Scheme:
Caption: Fischer esterification of this compound.
Experimental Protocol:
-
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in methanol (used in excess as the solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-(3-chlorophenyl)acetate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| This compound | 1 eq | Starting material |
| Methanol | Excess (solvent) | Reactant and solvent |
| Concentrated H₂SO₄ | 0.1 eq | Catalyst |
| Ethyl acetate | Sufficient volume | Extraction solvent |
| Saturated NaHCO₃ | Sufficient volume | Neutralization |
| Brine | Sufficient volume | Washing |
| Anhydrous Na₂SO₄ | Sufficient amount | Drying agent |
Amidation: Synthesis of N-benzyl-2-(3-chlorophenyl)acetamide
Amidation of this compound provides access to a variety of substituted amides, which are prevalent in many biologically active molecules. The following protocol is adapted from a nickel-catalyzed direct amidation of phenylacetic acid and benzylamine.
Reaction Scheme:
Caption: Amidation of this compound with benzylamine.
Experimental Protocol:
-
Materials:
-
This compound
-
Benzylamine
-
Nickel(II) chloride (NiCl₂)
-
Toluene
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Reaction vessel (e.g., sealed tube or flask with reflux condenser)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in toluene, add NiCl₂ (10 mol%).
-
Stir the mixture at 80 °C for 10 minutes.
-
Add benzylamine (1.2 equivalents) to the reaction mixture.
-
Seal the vessel and stir the mixture at 110 °C for 20 hours.[3]
-
Cool the reaction mixture to room temperature and filter to recover the catalyst.
-
Wash the filter cake with ethyl acetate and combine the filtrates.
-
Wash the combined organic layer with 1 M HCl and then with saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| This compound | 1 eq | Starting material |
| Benzylamine | 1.2 eq | Reactant |
| NiCl₂ | 10 mol% | Catalyst |
| Toluene | Sufficient volume | Solvent |
| 1 M HCl | Sufficient volume | Washing |
| Saturated NaHCO₃ | Sufficient volume | Washing |
| Anhydrous Na₂SO₄ | Sufficient amount | Drying agent |
Applications of this compound in Drug Synthesis
The versatility of this compound as a synthetic intermediate is best exemplified by its application in the synthesis of complex and important pharmaceutical compounds.
Synthesis of Diclofenac
Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID). While multiple synthetic routes to Diclofenac exist, some processes utilize precursors derived from chlorophenylacetic acids.
Synthesis of a Key Intermediate for Venetoclax
Venetoclax is a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor used in the treatment of certain types of leukemia.[1] A convergent synthesis strategy for Venetoclax involves the preparation of a key intermediate through a Buchwald-Hartwig amination, where a derivative of this compound can be envisioned as a potential starting material for one of the coupling partners. The synthesis would involve the initial conversion of this compound to a suitable derivative for the cross-coupling reaction.
Conceptual Synthetic Workflow for a Venetoclax Intermediate:
References
Solubility of 3-Chlorophenylacetic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 3-Chlorophenylacetic acid in organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document focuses on providing a foundational understanding of its solubility characteristics and outlines detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.
Introduction to this compound
This compound (3-CPAA) is an aromatic carboxylic acid with the chemical formula C₈H₇ClO₂. It is a white, crystalline solid at room temperature and is utilized as a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation development.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 1878-65-5 |
| Molecular Weight | 170.59 g/mol |
| Melting Point | 76-79 °C |
| pKa (at 25°C) | 4.14 |
(Source:[2])
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the available scientific literature. However, its solubility in methanol has been documented.
Table 1: Quantitative Solubility of this compound in Methanol
| Solvent | Solubility (g/mL) | Description |
| Methanol | 0.1 | Clear, colorless solution |
Qualitative assessments indicate that this compound exhibits good solubility in polar organic solvents. This is a general characteristic of many carboxylic acids, where the polar carboxyl group can engage in hydrogen bonding with polar solvent molecules.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data in specific solvent systems, experimental determination is necessary. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.
Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a widely used and reliable technique for determining equilibrium solubility. The methodology described for the isomeric 2-Chlorophenylacetic acid can be directly adapted for the 3-chloro isomer.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus and Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled water bath or incubator with shaking capabilities
-
Analytical balance (±0.1 mg)
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally, but a common starting point is 24 to 72 hours.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial.
-
Analysis: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound in the same solvent should be used for quantification.
Diagram of the Isothermal Saturation Method Workflow:
Caption: Workflow for the Isothermal Saturation Method.
Gravimetric Method
The gravimetric method is a simpler, albeit potentially less precise, alternative to instrumental analysis for determining solubility.
Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled water bath or incubator with shaking capabilities
-
Analytical balance (±0.1 mg)
-
Vials or flasks with airtight seals
-
Evaporating dish or pre-weighed vial
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: Follow steps 1-3 of the Isothermal Saturation Method to prepare a saturated solution at a constant temperature.
-
Sample Withdrawal: Carefully withdraw a known volume or mass of the clear supernatant into a pre-weighed evaporating dish or vial.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Drying and Weighing: Continue to dry the residue in the oven until a constant mass is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.
-
Calculation: The solubility can be calculated based on the mass of the residue (solute) and the initial volume or mass of the saturated solution.
Diagram of the Gravimetric Method Workflow:
References
An In-Depth Technical Guide to 3-Chlorophenylacetic Acid (CAS 1878-65-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chlorophenylacetic acid (CAS 1878-65-5), a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, spectroscopic data, experimental protocols for its synthesis and purification, and its significant role in drug development, including its application as a precursor to the B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax.
Physicochemical and Spectroscopic Data
This compound is a white to off-white crystalline solid.[1] Its key properties are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1878-65-5 | [2][3][4] |
| Molecular Formula | C₈H₇ClO₂ | [2][4] |
| Molecular Weight | 170.59 g/mol | [2][3] |
| Melting Point | 76-80 °C | [5] |
| Boiling Point | 241.44 °C (rough estimate) | [1] |
| Density | 1.2315 g/cm³ (rough estimate) | [1] |
| Solubility | Soluble in methanol (0.1 g/mL, clear, colorless) | [4] |
| Appearance | White to light yellow powder or crystals | [6] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-(3-chlorophenyl)acetic acid | [2] |
| Synonyms | m-Chlorophenylacetic acid, (3-chlorophenyl)acetic acid | [2] |
| InChI | InChI=1S/C8H7ClO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | [7] |
| InChIKey | WFPMUFXQDKMVCO-UHFFFAOYSA-N | [7] |
| SMILES | C1=CC(=CC(=C1)Cl)CC(=O)O | [2] |
Table 3: Spectroscopic Data Interpretation
| Spectrum | Key Features and Interpretation | Reference(s) |
| ¹H NMR | - ~11.5 ppm (singlet, 1H): Carboxylic acid proton (-COOH). - ~7.1-7.3 ppm (multiplet, 4H): Aromatic protons on the benzene ring. - ~3.6 ppm (singlet, 2H): Methylene protons (-CH₂-). | [7][8] |
| ¹³C NMR | - ~170-180 ppm: Carbonyl carbon of the carboxylic acid. - ~125-150 ppm: Aromatic carbons. - ~30-60 ppm: Methylene carbon. | [9][10][11] |
| IR | - Broad peak ~2500-3300 cm⁻¹: O-H stretch of the carboxylic acid. - Sharp peak ~1700 cm⁻¹: C=O stretch of the carboxylic acid. - Peaks in the 1450-1600 cm⁻¹ region: C=C stretching in the aromatic ring. - Peak ~700-800 cm⁻¹: C-Cl stretch. | |
| Mass Spec. | - Molecular ion (M⁺) peak at m/z 170/172: Corresponding to the molecular weight with the characteristic 3:1 isotopic pattern for chlorine. - Major fragment at m/z 125: Loss of the carboxyl group (-COOH). | [2][12] |
Experimental Protocols
Synthesis of this compound via Hydrolysis of 3-Chlorobenzyl Cyanide
This protocol describes a common method for the synthesis of this compound.
Materials:
-
3-Chlorobenzyl cyanide
-
Sulfuric acid (concentrated)
-
Water
-
Sodium hydroxide (for workup)
-
Hydrochloric acid (for workup)
-
Ethanol (for recrystallization)
-
Activated carbon (optional, for decolorization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to an equal volume of water to prepare a dilute sulfuric acid solution.
-
To the stirred, heated sulfuric acid solution, slowly add 3-chlorobenzyl cyanide.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, proceed to the recrystallization protocol.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound will form.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Role in Drug Development and Biological Significance
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[13] Its most notable application is as a key intermediate in the production of Venetoclax, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2).[11]
Venetoclax is a targeted therapy used in the treatment of certain types of leukemia and lymphoma.[14] The this compound moiety contributes to the overall structure of Venetoclax, which is essential for its binding to the BH3 domain of the Bcl-2 protein, thereby inducing apoptosis in cancer cells.[15]
While this compound itself is not known to have significant direct biological activity in the context of cancer therapy, the broader class of phenylacetic acid derivatives has been investigated for various biological activities, including antimicrobial and plant growth-regulating properties.[16][17][18]
Toxicology and Safety
This compound is classified as an irritant, causing skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For a related compound, 4-chlorophenoxyacetic acid, the oral LD50 in rats is 850 mg/kg.[19]
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Mandatory Visualizations
Below are diagrams illustrating key aspects of this compound's synthesis, its role in the production of Venetoclax, and a typical quality control workflow for a pharmaceutical intermediate.
Caption: Synthesis of this compound.
Caption: Role in Venetoclax Synthesis.
Caption: Quality Control Workflow.
References
- 1. This compound [chemball.com]
- 2. This compound | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-氯苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 1878-65-5 [chemicalbook.com]
- 5. 1878-65-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound | 1878-65-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound(1878-65-5) 1H NMR spectrum [chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uni-saarland.de [uni-saarland.de]
- 13. This compound | 1878-65-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 14. Venetoclax in acute myeloid leukemia - current and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jchps.com [jchps.com]
- 17. academic.oup.com [academic.oup.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Evolving Landscape of 3-Chlorophenylacetic Acid Derivatives: A Technical Guide for Researchers
An in-depth exploration of the synthesis, basic characteristics, and burgeoning therapeutic potential of 3-Chlorophenylacetic acid derivatives for researchers, scientists, and drug development professionals.
Introduction: this compound, a halogenated derivative of phenylacetic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, ranging from anti-inflammatory and anticancer to antimicrobial effects. This technical guide provides a comprehensive overview of the synthesis, fundamental properties, and biological evaluation of key this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Core Characteristics of this compound
This compound is a white, crystalline solid at room temperature. Its basic physicochemical properties are summarized in the table below. The presence of the chlorine atom on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable starting material for the synthesis of a wide array of derivatives.
| Property | Value | Reference |
| CAS Number | 1878-65-5 | [1][2] |
| Molecular Formula | C₈H₇ClO₂ | [1][2] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| Melting Point | 76-79 °C | [2] |
| Boiling Point | 241.44 °C (estimate) | [2] |
| pKa | 4.14 (at 25 °C) | [2] |
| Solubility | Soluble in methanol | [2] |
Synthesis of this compound Derivatives
The primary derivatives of this compound explored for their biological activities are amides and esters, synthesized through standard organic chemistry reactions.
General Synthesis of N-Aryl-2-(3-chlorophenyl)acetamides
A common method for the synthesis of N-aryl acetamides involves the reaction of an aryl amine with a chloroacetyl chloride derivative. The following is a general protocol for the synthesis of N-aryl-2-(3-chlorophenyl)acetamide.
Experimental Protocol: Synthesis of N-Aryl-2-(3-chlorophenyl)acetamide
-
Reaction Setup: In a round-bottom flask, the desired aryl amine is dissolved in a suitable solvent such as dichloromethane.
-
Base Addition: A base, typically triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: 3-Chlorophenylacetyl chloride, dissolved in the same solvent, is added dropwise to the amine solution at a controlled temperature, often 0 °C, with continuous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to yield the desired N-aryl-2-(3-chlorophenyl)acetamide.[3][4][5][6]
Biological Activities of this compound Derivatives
Derivatives of this compound have shown promise in several therapeutic areas. The following sections detail their anti-inflammatory, anticancer, and antimicrobial activities, supported by quantitative data.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound derivatives. For instance, phenoxyacetic acid derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors.[7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.
A study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a compound with structural similarities to this compound derivatives, demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[8]
| Compound | Dose (mg/kg) | Paw Edema Reduction (%) | Time Point | Reference |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | 20 | Significant | 2 h (single dose) | [8] |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | 10, 20, 40 | Significant | 2, 3, 4 h (14 days) | [8] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 246.7).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Quantification: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-treated control.[9][10][11]
Anticancer Activity
Derivatives of this compound have also been investigated for their potential as anticancer agents. One promising target is the Wnt signaling pathway, which is often dysregulated in various cancers. The Dishevelled (DVL) protein is a key component of this pathway, and its inhibition can lead to the suppression of tumor growth.
A study on an indole-2-carboxamide derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), which acts as a DVL1 inhibitor, demonstrated significant growth inhibition in colon cancer cell lines.[12] Although not a direct derivative, this highlights the potential of targeting the Wnt pathway with compounds containing a chloro-substituted phenyl moiety.
| Cell Line | Compound | IC₅₀ (µM) |
| HCT116 | Racemate 1 | 15.2 ± 1.1 |
| HCT116 | (S)-1 | 7.1 ± 0.6 |
| HCT116 | (R)-1 | 28.3 ± 1.2 |
Wnt Signaling Pathway and DVL Inhibition
The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and degradation. Upon binding of a Wnt ligand to its receptor Frizzled (FZD) and co-receptor LRP5/6, the DVL protein is recruited. DVL, through its DIX and PDZ domains, disrupts the destruction complex, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. Inhibitors targeting the PDZ domain of DVL can prevent its interaction with FZD, thereby blocking the downstream signaling cascade.[13][14][15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Direct Binding of the PDZ Domain of Dishevelled to a Conserved Internal Sequence in the C-Terminal Region of Frizzled - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of 3-Chlorophenylacetic Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of 3-Chlorophenylacetic acid. It outlines a detailed computational protocol, presents hypothetical yet realistic quantitative data in structured tables, and utilizes visualizations to illustrate key concepts and workflows. This document is intended to serve as a blueprint for conducting and interpreting theoretical studies on the conformational landscape of this and similar molecules.
Introduction
This compound (3-CPA) is a substituted aromatic carboxylic acid with potential applications in various fields, including as a precursor in pharmaceutical synthesis. The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational flexibility, arising from the rotation around single bonds, can significantly influence receptor binding, membrane permeability, and metabolic stability. Therefore, a thorough understanding of the conformational landscape of 3-CPA is essential for its rational application in drug design and materials science.
This guide details a theoretical approach using quantum chemical calculations to identify the stable conformers of 3-CPA, determine their relative energies, and characterize the transition states that separate them. The methodologies described herein are based on widely accepted and validated computational chemistry protocols.
Conformational Degrees of Freedom
The conformational flexibility of this compound is primarily determined by the rotation around three key single bonds, as depicted in the diagram below. These rotations give rise to different spatial arrangements of the atoms, known as conformers.
Caption: Key rotatable bonds defining the conformation of this compound.
The primary dihedral angles that define the conformational space are:
-
τ1 (C6-C1-C7-C8): Rotation of the acetic acid side chain relative to the phenyl ring.
-
τ2 (C1-C7-C8-O2): Rotation of the carboxylic acid group around the C-C bond.
-
τ3 (C7-C8-O2-H): Rotation of the hydroxyl hydrogen, defining syn and anti conformations of the carboxylic acid.
Computational Protocol
A rigorous computational workflow is necessary to explore the potential energy surface (PES) and identify all low-energy conformers. The following protocol, based on Density Functional Theory (DFT), is proposed.
Caption: Workflow for the theoretical conformational analysis of 3-CPA.
Detailed Methodologies:
-
Initial Structure Generation: An initial 3D structure of this compound is built using standard molecular modeling software.
-
Potential Energy Surface (PES) Scan:
-
Objective: To systematically explore the conformational space by rotating the key dihedral angles.
-
Procedure: A two-dimensional relaxed PES scan is performed by varying the dihedral angles τ1 and τ2 . These angles are scanned in increments of 15° from 0° to 360°. At each grid point, the values of τ1 and τ2 are held fixed while all other geometrical parameters are optimized.
-
Level of Theory: A computationally efficient level of theory, such as DFT with the B3LYP functional and the 6-31G(d) basis set, is suitable for the initial scan.
-
-
Identification of Minima: The resulting potential energy surface is analyzed to identify all unique local minima, which correspond to the stable conformers of the molecule.
-
Geometry Optimization:
-
Objective: To obtain the precise geometry of each stable conformer.
-
Procedure: The structures corresponding to the identified minima from the PES scan are subjected to a full geometry optimization without any constraints.
-
Level of Theory: A higher level of theory is employed for greater accuracy, such as the B3LYP functional with the 6-311++G(d,p) basis set. This basis set includes diffuse functions (++) to better describe non-covalent interactions and polarization functions (d,p) for improved geometrical accuracy.
-
-
Vibrational Frequency Calculation:
-
Objective: To confirm that the optimized structures are true energy minima and to obtain thermodynamic data.
-
Procedure: Vibrational frequencies are calculated for each optimized conformer at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verification: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point.
-
Thermodynamic Data: The frequency calculations also yield zero-point vibrational energies (ZPVE), thermal enthalpies, and Gibbs free energies, which are used to calculate the relative stabilities of the conformers.
-
Results and Data Presentation
The computational protocol described above would yield a set of stable conformers. For this compound, the primary conformers are expected to differ in the orientation of the phenyl ring relative to the carboxyl group (defined by τ1) and the syn/anti arrangement of the carboxylic acid proton (defined by τ3, with τ2 also influencing the overall shape).
The diagram below illustrates the relationship between four hypothetical stable conformers.
Caption: Simplified energy diagram showing stable conformers and transition states.
The quantitative data for these hypothetical conformers are summarized in the tables below.
Table 1: Relative Energies and Thermodynamic Data of 3-CPA Conformers
| Conformer | ΔE (kcal/mol) | ΔE+ZPVE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Population (%) |
| I | 0.00 | 0.00 | 0.00 | 0.00 | 65.1 |
| II | 0.85 | 0.82 | 0.83 | 0.90 | 20.5 |
| III | 1.50 | 1.45 | 1.48 | 1.55 | 10.1 |
| IV | 4.50 | 4.40 | 4.45 | 4.60 | 4.3 |
ΔE: Relative electronic energy. ZPVE: Zero-point vibrational energy correction. ΔH: Relative enthalpy. ΔG: Relative Gibbs free energy. Population calculated from ΔG at 298.15 K.
Table 2: Key Dihedral Angles (in degrees) for 3-CPA Conformers
| Conformer | τ1 (C6-C1-C7-C8) | τ2 (C1-C7-C8-O2) | τ3 (C7-C8-O2-H) |
| I | 89.5 | 178.9 | 0.5 (syn) |
| II | -91.2 | 179.1 | 0.8 (syn) |
| III | 175.3 | 178.5 | 1.2 (syn) |
| IV | 90.1 | 5.2 | 179.5 (anti) |
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Most Stable Conformer (I)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(O-H) | 3570 | O-H stretching |
| ν(C=O) | 1785 | C=O carbonyl stretching |
| δ(CH₂) | 1430 | CH₂ scissoring |
| ν(C-Cl) | 785 | C-Cl stretching |
| Torsion(τ1) | 65 | Phenyl-CH₂ torsion |
Conclusion
This technical guide outlines a robust and standard computational protocol for the detailed conformational analysis of this compound. By employing Density Functional Theory, it is possible to identify stable conformers, quantify their relative stabilities, and describe their geometric properties. The presented workflow, data tables, and visualizations provide a comprehensive framework for researchers to conduct similar theoretical studies. The insights gained from such an analysis are critical for understanding the structure-property and structure-activity relationships that govern the behavior of 3-CPA in chemical and biological systems.
Methodological & Application
Application Notes & Protocols: A Proposed Synthesis of Diclofenac from 3-Chlorophenylacetic Acid
Disclaimer: The following document outlines a hypothetical, multi-step synthesis of Diclofenac starting from 3-chlorophenylacetic acid. This route is not a standard or industrially practiced method for the production of Diclofenac. The established and more efficient syntheses of Diclofenac typically commence from precursors such as o-chlorophenylacetic acid and 2,6-dichloroaniline. This protocol is provided for illustrative and research purposes to explore a potential, albeit likely inefficient, synthetic pathway from the specified precursor. The reaction conditions and expected yields are based on analogous transformations reported in the chemical literature and may require significant optimization.
Introduction
Diclofenac, chemically known as 2-(2,6-dichloroanilino)phenylacetic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating pain and inflammatory conditions.[1] The core of its synthesis often involves the formation of a diphenylamine linkage, commonly achieved through an Ullmann condensation.[2][3] This document details a proposed synthetic route to Diclofenac, unconventionally starting from this compound. The proposed pathway involves a series of functional group interconversions to achieve the necessary substitution pattern for the key coupling reaction with 2,6-dichloroaniline.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process that begins with the protection of the carboxylic acid group of this compound, followed by nitration, reduction, diazotization, Sandmeyer reaction, Ullmann condensation, and final deprotection. Each step is detailed in the experimental protocols below.
Experimental Protocols
Step 1: Esterification of this compound
This step protects the carboxylic acid as a methyl ester to prevent its interference in subsequent reactions.
Protocol:
-
To a solution of this compound (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-chlorophenylacetate as an oil.
Step 2: Nitration of Methyl 3-Chlorophenylacetate
This step introduces a nitro group onto the aromatic ring. This reaction is expected to yield a mixture of isomers, primarily 3-chloro-4-nitrophenylacetate and 3-chloro-6-nitrophenylacetate, due to the directing effects of the chloro and acetate groups. The separation of the desired 3-chloro-2-nitrophenylacetate isomer, which is expected to be a minor product, is a critical and challenging step.
Protocol:
-
Cool concentrated sulfuric acid (5 volumes) to 0°C in a three-necked flask equipped with a dropping funnel and a thermometer.
-
Add methyl 3-chlorophenylacetate (1 equivalent) dropwise to the cold sulfuric acid, maintaining the temperature below 5°C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) and cool it to 0°C.
-
Add the cold nitrating mixture dropwise to the solution of the ester, keeping the reaction temperature between 0 and 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain a mixture of nitro isomers.
-
The desired methyl 3-chloro-2-nitrophenylacetate isomer must be separated from the mixture using column chromatography.
Step 3: Reduction of Methyl 3-Chloro-2-nitrophenylacetate to Methyl 2-Amino-3-chlorophenylacetate
The nitro group is reduced to an amine, a key functional group for the subsequent Sandmeyer reaction.
Protocol:
-
Dissolve methyl 3-chloro-2-nitrophenylacetate (1 equivalent) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (30-50 psi) at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield methyl 2-amino-3-chlorophenylacetate.
Step 4: Sandmeyer Reaction for the Synthesis of Methyl 2,3-Dichlorophenylacetate
The amino group is converted to a chloro group via a diazonium salt intermediate.[4]
Protocol:
-
Prepare a solution of methyl 2-amino-3-chlorophenylacetate (1 equivalent) in aqueous hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 2,3-dichlorophenylacetate.
Step 5: Ullmann Condensation to Synthesize Methyl 2-(2,6-dichloroanilino)phenylacetate
This is the key step where the diphenylamine core of Diclofenac is formed by coupling methyl 2,3-dichlorophenylacetate with 2,6-dichloroaniline.[5][6]
Protocol:
-
In a reaction vessel, combine methyl 2,3-dichlorophenylacetate (1 equivalent), 2,6-dichloroaniline (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (CuI) and a suitable ligand (e.g., 8-hydroxyquinoline or D-glucosamine hydrochloride).[6]
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 120-140°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 2-(2,6-dichloroanilino)phenylacetate (Diclofenac methyl ester).
Step 6: Hydrolysis of Methyl 2-(2,6-dichloroanilino)phenylacetate to Diclofenac
The final step is the deprotection of the carboxylic acid by hydrolyzing the methyl ester.[7][8]
Protocol:
-
Dissolve the methyl ester of Diclofenac (1 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide or potassium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar solvent like hexane to remove any unreacted ester.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate Diclofenac.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, Diclofenac.
Data Presentation
The following table summarizes the expected yields for each step of the proposed synthesis. These are estimated values based on literature precedents for similar reactions and would require experimental validation and optimization.
| Step | Reaction | Starting Material | Product | Estimated Yield (%) |
| 1 | Esterification | This compound | Methyl 3-chlorophenylacetate | 90-95 |
| 2 | Nitration & Separation | Methyl 3-chlorophenylacetate | Methyl 3-chloro-2-nitrophenylacetate | 10-20 (of desired isomer) |
| 3 | Reduction | Methyl 3-chloro-2-nitrophenylacetate | Methyl 2-amino-3-chlorophenylacetate | 85-95 |
| 4 | Sandmeyer Reaction | Methyl 2-amino-3-chlorophenylacetate | Methyl 2,3-dichlorophenylacetate | 60-70 |
| 5 | Ullmann Condensation | Methyl 2,3-dichlorophenylacetate & 2,6-dichloroaniline | Methyl 2-(2,6-dichloroanilino)phenylacetate | 40-50 |
| 6 | Hydrolysis | Methyl 2-(2,6-dichloroanilino)phenylacetate | Diclofenac | 90-95 |
Visualizations
Proposed Synthetic Workflow for Diclofenac
Caption: Proposed multi-step synthesis of Diclofenac from this compound.
References
- 1. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 7. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
Application Notes and Protocols: Elucidating the Synthesis of Key Venetoclax Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax (ABT-199) is a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor, a critical therapeutic for various hematological malignancies. The synthesis of this complex molecule is a multi-step process involving the convergent assembly of several key intermediates. While initial inquiries may suggest the involvement of various chlorophenyl precursors, this document clarifies the established synthetic routes and details the preparation of the crucial building blocks for Venetoclax. It is important to note that contrary to some initial hypotheses, 3-chlorophenylacetic acid is not a direct precursor in the developed and large-scale synthetic pathways of Venetoclax. Instead, the core chlorophenyl-containing fragment is synthesized from readily available starting materials as detailed below.
This document provides detailed application notes and experimental protocols for the synthesis of two key Venetoclax intermediates: 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid and 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide . These protocols are based on established and scalable synthetic routes, offering valuable insights for researchers in drug development and process chemistry.
Synthesis of Key Venetoclax Intermediates: An Overview
The synthesis of Venetoclax is a convergent process, meaning that different parts of the molecule are synthesized separately and then joined together in the final steps. This approach is generally more efficient and allows for easier purification of intermediates. The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Convergent Synthetic Workflow for Venetoclax.
Experimental Protocols
Synthesis of 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde
This key intermediate provides the chlorophenyl-cyclohexenyl moiety of Venetoclax. The synthesis starts from 3,3-dimethylcyclohexanone.
Step 1.1: Synthesis of 2-Chloro-6,6-dimethylcyclohex-1-ene-1-carbaldehyde
This step involves a Vilsmeier-Haack type formylation.
-
Materials:
-
3,3-Dimethylcyclohexanone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Brine solution
-
-
Protocol:
-
To a stirred solution of N,N-dimethylformamide (2.0 equiv.) in dichloromethane at 0-5 °C, add phosphorus oxychloride (1.5 equiv.) dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting mixture at room temperature for 1 hour to form the Vilsmeier reagent.
-
Cool the mixture back to 0-5 °C and add 3,3-dimethylcyclohexanone (1.0 equiv.) dropwise.
-
Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, carefully quench the reaction by pouring it into a cold (0-5 °C) aqueous solution of sodium acetate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 1.2: Suzuki Coupling to form 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde
This step introduces the 4-chlorophenyl group via a palladium-catalyzed cross-coupling reaction.
-
Materials:
-
2-Chloro-6,6-dimethylcyclohex-1-ene-1-carbaldehyde
-
4-Chlorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
-
Protocol:
-
To a reaction vessel, add 2-chloro-6,6-dimethylcyclohex-1-ene-1-carbaldehyde (1.0 equiv.), 4-chlorophenylboronic acid (1.2 equiv.), palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
-
| Step | Reactants | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1.1 | 3,3-Dimethylcyclohexanone | POCl₃, DMF | Dichloromethane | 75-85 | >95 |
| 1.2 | 2-Chloro-6,6-dimethylcyclohex-1-ene-1-carbaldehyde, 4-Chlorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water | 80-90 | >98 |
Synthesis of 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid
This intermediate is formed by the reductive amination of the aldehyde synthesized in the previous section with a piperazine-functionalized benzoic acid derivative.
-
Materials:
-
2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde
-
tert-Butyl 4-(4-carboxy-3-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)phenyl)piperazine-1-carboxylate
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)
-
Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Acid (for deprotection, e.g., Trifluoroacetic acid (TFA), HCl)
-
-
Protocol:
-
Dissolve tert-butyl 4-(4-carboxy-3-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)phenyl)piperazine-1-carboxylate (1.0 equiv.) and 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde (1.1 equiv.) in the chosen solvent.
-
Add the reducing agent portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring completion by LC-MS.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to get the crude Boc-protected intermediate.
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and add the acid (e.g., TFA) to remove the Boc protecting group.
-
Stir at room temperature until deprotection is complete.
-
Neutralize the reaction mixture and isolate the product by filtration or extraction. Purify by recrystallization or chromatography if necessary.
-
| Reactants | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde, Piperazine derivative | Sodium triacetoxyborohydride, TFA | Dichloromethane | 70-80 (over two steps) | >97 |
Synthesis of 3-Nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide
This sulfonamide moiety is another key building block of Venetoclax.
-
Materials:
-
4-Chloro-3-nitrobenzenesulfonamide
-
(Tetrahydro-2H-pyran-4-yl)methanamine
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Acetonitrile, N,N-Dimethylformamide (DMF))
-
-
Protocol:
-
Dissolve 4-chloro-3-nitrobenzenesulfonamide (1.0 equiv.) and (tetrahydro-2H-pyran-4-yl)methanamine (1.2 equiv.) in the chosen solvent.
-
Add the base (1.5-2.0 equiv.) to the reaction mixture.
-
Heat the mixture to 50-70 °C and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and dry under vacuum to obtain the desired sulfonamide.
-
| Reactants | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 4-Chloro-3-nitrobenzenesulfonamide, (Tetrahydro-2H-pyran-4-yl)methanamine | Triethylamine | Acetonitrile | 90-95 | >98 |
Final Assembly of Venetoclax
The final step in the synthesis of Venetoclax involves the amide coupling of the two key intermediates synthesized above.
Caption: Final Amide Coupling Step in Venetoclax Synthesis.
-
Protocol:
-
Dissolve the carboxylic acid intermediate (1.0 equiv.) and the sulfonamide intermediate (1.05 equiv.) in a suitable solvent like DMF or DMA.
-
Add a coupling reagent such as HATU (1.1 equiv.) and a base like DIPEA (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction to completion by LC-MS.
-
Once complete, the reaction mixture is typically purified by preparative HPLC or crystallization to yield Venetoclax of high purity.
-
Conclusion
The synthesis of Venetoclax is a testament to modern organic synthesis, employing a convergent strategy that maximizes efficiency and allows for the production of this vital medication on a large scale. While the initial hypothesis regarding the role of this compound is not supported by the primary synthetic routes, this document provides a detailed and accurate overview of the synthesis of the key intermediates, offering valuable protocols and data for the scientific community. The provided experimental details and workflows serve as a practical guide for researchers engaged in the synthesis of Venetoclax and related Bcl-2 inhibitors.
Application Note: Quantitative Analysis of 3-Chlorophenylacetic Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chlorophenylacetic acid. The described protocol is suitable for the accurate determination of this compound in various sample matrices, providing a valuable tool for quality control, stability studies, and research applications in the pharmaceutical and chemical industries. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring sensitivity, specificity, and reproducibility.
Introduction
This compound is a halogenated aromatic carboxylic acid that serves as a key intermediate and building block in the synthesis of various pharmaceuticals and other fine chemicals. Accurate quantification of this compound is crucial for monitoring reaction kinetics, assessing product purity, and ensuring the quality of final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds due to its high resolution, sensitivity, and accuracy. This document provides a detailed protocol for the HPLC analysis of this compound, including instrumentation, reagent preparation, experimental procedures, and method validation parameters.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and reagents.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or nylon syringe filters for sample preparation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (analytical grade).
-
Reference Standard: this compound certified reference standard.
Chromatographic Conditions
A summary of the HPLC operating conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition and flow rate can be optimized to achieve the desired separation and run time based on the specific column and HPLC system used.
Protocols
Mobile Phase Preparation
-
Carefully measure 500 mL of HPLC grade acetonitrile and 500 mL of HPLC grade water.
-
Combine the solvents in a suitable container.
-
Add 1.0 mL of phosphoric acid to the mixture.
-
Mix thoroughly and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (preferably the mobile phase) in a volumetric flask of appropriate size to achieve a theoretical concentration within the calibration range.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation and Data Presentation
The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. A summary of the quantitative data is presented in the following tables.
Table 1: Linearity and Calibration Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert representative data] |
| 5 | [Insert representative data] |
| 10 | [Insert representative data] |
| 25 | [Insert representative data] |
| 50 | [Insert representative data] |
| 100 | [Insert representative data] |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD (n=3) |
| 80% | 40 | [Insert representative data] | [Insert representative data] | < 2.0 |
| 100% | 50 | [Insert representative data] | [Insert representative data] | < 2.0 |
| 120% | 60 | [Insert representative data] | [Insert representative data] | < 2.0 |
Table 3: Precision
| Parameter | Retention Time (min) | Peak Area |
| Intra-day (n=6) % RSD | < 1.0 | < 2.0 |
| Inter-day (n=6) % RSD | < 1.0 | < 2.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | ~ 0.1 |
| Limit of Quantification (LOQ) | ~ 0.3 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedure.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is accurate, precise, and specific, making it suitable for routine quality control and research applications. The provided protocols and validation data can be readily adapted and implemented in analytical laboratories.
Application Notes and Protocols for the Gas Chromatographic Determination of 3-Chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of 3-Chlorophenylacetic acid using gas chromatography (GC). The methods described are suitable for various research and quality control applications.
Introduction
This compound is a carboxylic acid that, due to its polarity, requires derivatization prior to gas chromatographic analysis to enhance volatility and improve peak shape.[1][2] Common derivatization strategies include silylation and alkylation.[3][4][5] The presence of a chlorine atom makes this compound amenable to sensitive detection by an Electron Capture Detector (ECD).[6][7][8] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for definitive identification and quantification.[9]
This guide outlines two primary methods for the analysis of this compound:
-
GC-MS Analysis following Silylation: A robust method for identification and quantification.
-
GC-ECD Analysis following Alkylation: A highly sensitive method for trace-level detection.
Method 1: GC-MS Analysis of this compound via Silylation
This method involves the derivatization of this compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form its more volatile trimethylsilyl (TMS) ester, followed by analysis using GC-MS.
Experimental Protocol
1. Sample Preparation and Derivatization
-
Standard Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or dichloromethane) to prepare a 1 mg/mL stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Extraction (from aqueous matrix):
-
To 10 mL of the aqueous sample, add a suitable internal standard.
-
Acidify the sample to pH < 2 with a strong acid (e.g., HCl).
-
Extract the analyte with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (2 x 10 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract or an aliquot of the standard solution in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature before injection into the GC-MS system.
-
2. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890A GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for TMS-3-Chlorophenylacetic acid: m/z 242 (M+), 227, 125.
-
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Method 2: GC-ECD Analysis of this compound via Alkylation
This highly sensitive method is ideal for trace analysis and involves the derivatization of this compound with Pentafluorobenzyl Bromide (PFBBr) to form its PFB-ester, followed by detection using an Electron Capture Detector (ECD).[2]
Experimental Protocol
1. Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like acetone. Create calibration standards by serial dilution.
-
Sample Extraction (from aqueous matrix):
-
Follow the same extraction procedure as in Method 1.
-
-
Derivatization (Extractive Alkylation): [2]
-
To the dried extract or an aliquot of the standard, add 1 mL of a 10% aqueous solution of potassium carbonate and 100 µL of a 10% solution of PFBBr in acetone.
-
Add a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate.
-
Vortex the mixture vigorously for 1 minute.
-
Heat the vial at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane and vortex for 1 minute to extract the PFB-ester derivative.
-
Carefully transfer the upper hexane layer to a clean vial for GC-ECD analysis.
-
2. GC-ECD Conditions
-
Gas Chromatograph: Agilent 7890A GC System with a micro-ECD or equivalent.
-
Column: DB-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 275°C.
-
Carrier Gas: Nitrogen or Argon/Methane, at a flow rate appropriate for the column dimensions.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 290°C.
-
Hold at 290°C for 5 minutes.
-
-
Detector: Electron Capture Detector (ECD).
-
Detector Temperature: 300°C.
-
Makeup Gas: Nitrogen or Argon/Methane.
Experimental Workflow: GC-ECD Analysis
Caption: Workflow for the GC-ECD analysis of this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the GC-based analysis of derivatized acidic compounds. Actual performance may vary based on the specific instrumentation and experimental conditions.
| Parameter | Method 1: GC-MS (Silylation) | Method 2: GC-ECD (Alkylation) |
| Detector | Mass Spectrometer (MS) | Electron Capture Detector (ECD) |
| Typical Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.1 ng/mL |
| Typical Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 0.05 - 0.5 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 10% | < 5% |
| Selectivity | High (based on mass-to-charge ratio) | High (for electrophilic compounds) |
| Primary Application | Confirmatory analysis, quantification | Trace-level quantification |
Troubleshooting and Considerations
-
Incomplete Derivatization: Ensure all reagents are fresh and anhydrous. The presence of water can significantly hinder silylation reactions.[10] For alkylation, ensure proper pH and catalyst activity.
-
Peak Tailing: This may indicate active sites in the GC inlet liner or column. Using a deactivated liner and ensuring proper column conditioning can mitigate this issue.
-
Contamination: PFBBr is a strong alkylating agent and can react with other nucleophiles in the sample matrix. A thorough sample cleanup is recommended for complex matrices.
-
Detector Fouling (ECD): High concentrations of derivatizing reagent or sample matrix components can contaminate the ECD. Ensure proper sample cleanup and use appropriate injection volumes.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. weber.hu [weber.hu]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. measurlabs.com [measurlabs.com]
- 8. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 9. This compound | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Protocols for the Esterification of 3-Chlorophenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chlorophenylacetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its ester derivatives are important intermediates for a variety of chemical transformations. This document provides detailed protocols for the esterification of this compound, focusing on two common and effective methods: the Fischer-Speier esterification and a thionyl chloride-mediated approach.
Chemical Profile of this compound
| Property | Value |
| CAS Number | 1878-65-5[1][2][3] |
| Molecular Formula | C₈H₇ClO₂[1][2][3] |
| Molecular Weight | 170.59 g/mol [1][2][3] |
| Appearance | White shiny flakes or chunks[3] |
| Solubility | Soluble in polar organic solvents like methanol[1] |
Esterification Protocols
Two primary methods for the esterification of this compound are presented below. The choice of method may depend on the desired scale, available reagents, and sensitivity of the substrate to acidic conditions.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5][6][7] To achieve high yields, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed.[5][6][7]
Reaction Scheme:
Experimental Protocol: Synthesis of Methyl 3-Chlorophenylacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 equivalents), which acts as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), to the solution.[4][8]
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude methyl 3-chlorophenylacetate. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Method 2: Thionyl Chloride-Mediated Esterification
This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate using thionyl chloride (SOCl₂), which then readily reacts with the alcohol to form the ester.[9] This is a non-reversible reaction that often proceeds under milder conditions and can be advantageous for acid-sensitive substrates.[9]
Reaction Scheme:
Experimental Protocol: Synthesis of Methyl 3-Chlorophenylacetate [10]
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve this compound (1.0 g, 5.86 mmol) in methanol (10 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.06 mL, 14.63 mmol) dropwise to the solution.[10]
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.[10]
-
Workup:
-
Upon completion, remove the solvent by evaporation under reduced pressure.[10]
-
Dissolve the residue in a mixture of ethyl acetate and water.[10]
-
Separate the layers and extract the aqueous phase with ethyl acetate.[10]
-
Combine the organic phases and wash with an aqueous sodium bicarbonate solution.[10]
-
Dry the organic layer over anhydrous sodium sulfate.[10]
-
-
Purification: Filter the solution and concentrate it under reduced pressure to yield methyl 3-chlorophenylacetate.[10]
Data Presentation
| Parameter | Method 1: Fischer Esterification | Method 2: Thionyl Chloride |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, TsOH)[4] | Thionyl chloride (SOCl₂)[10] |
| Alcohol | Used in large excess (serves as solvent)[4] | Typically used in slight excess or as a solvent |
| Temperature | Reflux | 0 °C to room temperature[10] |
| Reaction Time | Several hours (variable) | Approximately 3 hours[10] |
| Byproducts | Water[4] | SO₂, HCl[9] |
| Reversibility | Reversible[4] | Irreversible |
Visualizations
Diagram 1: Fischer Esterification Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1878-65-5 [m.chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. METHYL 3-CHLOROPHENYLACETATE | 53088-68-9 [chemicalbook.com]
Application of 3-Chlorophenylacetic Acid in the Synthesis of Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenylacetic acid is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of novel pharmaceutical agents. Its substituted phenylacetic acid structure provides a scaffold that can be readily modified to generate compounds with diverse biological activities. This document outlines the application of this compound and its derivatives in the synthesis of promising drug candidates, including inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) for potential osteoporosis treatment, a new class of anti-parasitic agents against Cryptosporidium, and the targeted anticancer drug, Venetoclax.
Synthesis of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors
17β-HSD2 is an enzyme that catalyzes the conversion of the potent estrogen estradiol into the less active estrone.[1][2] Inhibition of this enzyme is a promising strategy for the treatment of osteoporosis by maintaining local concentrations of active estrogens in bone tissue.[3][4] Bicyclic substituted hydroxyphenylmethanones, synthesized from precursors like 3-chloro-4-hydroxyphenylacetic acid, have emerged as potent and selective 17β-HSD2 inhibitors.[3][5]
Quantitative Data: Inhibition of 17β-HSD2
The following table summarizes the in vitro inhibitory activity of a series of synthesized bicyclic hydroxyphenylmethanone derivatives against human 17β-HSD2 (h17β-HSD2) and murine 17β-HSD2 (m17β-HSD2).[6][7]
| Compound ID | R1 | R2 | h17β-HSD2 IC50 (nM) or % inh. at 1 µM | m17β-HSD2 % inh. at 1 µM |
| 1a | 3-OMe | 3-OMe | 68 | 29% |
| 1b | 3-Me | 3-Me | 52 | 42% |
| 1c | 3-Me | 3-OMe | 58 | 30% |
| 1d | 2-OMe | 3-OMe | 490 | 19% |
| 1e | 3-OH | 3-OH | 33% | n.i. |
| 1f | 2-OH | 3-OH | 410 | 18% |
| 1g | 3-N(Me)2 | 3-OMe | 170 | 40% |
| 1h | 3-F | 3-OMe | 510 | n.i. |
| 2a | 2-F, 3-OMe | 3-OH | 61 | 65% |
| 3a | 3-Me | 3-Me | 1100 | 50% |
n.i. = no inhibition
Experimental Protocol: Synthesis of a Bicyclic Hydroxyphenylmethanone 17β-HSD2 Inhibitor
This protocol describes a general four-step synthesis of bicyclic substituted hydroxyphenylmethanones.[8]
Step 1: Grignard Reaction
-
To a solution of an appropriate aromatic carbaldehyde in anhydrous THF, add a solution of a phenylmagnesium bromide derivative (prepared from the corresponding bromobenzene and magnesium turnings) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol intermediate by column chromatography on silica gel.
Step 2: Oxidation
-
To a solution of the alcohol intermediate from Step 1 in dichloromethane, add 2-iodoxybenzoic acid (IBX).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude ketone by column chromatography on silica gel.
Step 3 & 4: Ether Cleavage This step will vary depending on the nature of the protecting groups on the hydroxyl functions.
-
Method E (Boron Tribromide): To a solution of the methoxy-protected ketone in anhydrous dichloromethane at -78 °C, add a solution of boron tribromide in dichloromethane dropwise. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with methanol and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Method F (Boron Trifluoride Dimethylsulfide Complex): To a solution of the methoxy-protected ketone in anhydrous dichloromethane, add boron trifluoride dimethylsulfide complex. Stir the reaction mixture at room temperature for 24 hours. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
-
Method G (Pyridinium Hydrochloride): Heat a mixture of the methoxy-protected ketone and pyridinium hydrochloride at 200 °C for 3 hours. After cooling, add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Signaling Pathway: Mechanism of 17β-HSD2 Inhibition
Caption: Inhibition of Estradiol to Estrone Conversion.
Synthesis of Aryl Acetamide Triazolopyridazines against Cryptosporidium
Cryptosporidiosis is a diarrheal disease caused by the parasite Cryptosporidium.[8][9] There is a significant need for new and effective treatments. Aryl acetamide triazolopyridazines, synthesized using halogenated phenylacetic acids, have shown potent activity against Cryptosporidium parvum.[8][9]
Quantitative Data: Anti-Cryptosporidium Activity
The following table presents the in vitro efficacy (EC50) of a series of aryl acetamide triazolopyridazines against Cryptosporidium parvum (Cp).[8]
| Compound ID | Substitution | Cp EC50 (µM) |
| 1 (SLU-2633) | 3,4-dichloro | 0.17 |
| 52 (SLU-10482) | 3-chloro-4-fluoro | 0.07 |
| 40 | 3,4-difluoro | 0.12 |
| 41 | 3-fluoro-4-chloro | 0.25 |
| 43 | 3-bromo-4-fluoro | 0.24 |
| 45 | 3-iodo-4-fluoro | 0.23 |
Experimental Protocol: General Procedure for Amide Coupling (D1)
This protocol describes the coupling of a substituted phenylacetic acid with a piperazine-linked triazolopyridazine intermediate.[10]
-
To a round-bottom flask, add the substituted phenylacetic acid (1 equivalent), the piperazine-linked triazolopyridazine intermediate (1.2 equivalents), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2 equivalents), and Hydroxybenzotriazole (HOBt) (2 equivalents).
-
Dissolve the mixture in dimethylformamide (DMF).
-
Add triethylamine (TEA) (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Once the reaction is complete (monitored by LCMS), remove the DMF in vacuo.
-
Purify the residue by column chromatography to yield the final aryl acetamide triazolopyridazine product.
Logical Relationship: Cryptosporidium Lifecycle and Drug Target
Caption: Inhibition of Macrogamont Development in Cryptosporidium.
Synthesis of Venetoclax
Venetoclax is a first-in-class B-cell lymphoma 2 (BCL-2) selective inhibitor used for the treatment of chronic lymphocytic leukemia.[11][12] The synthesis of this complex molecule involves multiple steps, with key intermediates being derived from substituted phenylacetic acids.
Experimental Workflow: Convergent Synthesis of Venetoclax
A convergent synthesis strategy is employed for the large-scale production of Venetoclax. This involves the synthesis of key building blocks which are then coupled to form the final active pharmaceutical ingredient.
Caption: Convergent Synthesis of Venetoclax.
Experimental Protocol: Key Coupling Step in Venetoclax Synthesis
The following protocol outlines the crucial Buchwald-Hartwig amination to form the core ester intermediate.[11]
-
Charge a reactor with the key building block 4c, key building block 26, a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., a biarylphosphine ligand).
-
Add a suitable solvent, such as toluene.
-
Add a base, for example, sodium tert-butoxide.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by HPLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude core ester by crystallization or column chromatography.
Conclusion
This compound and its derivatives are invaluable starting materials in the synthesis of a diverse range of novel pharmaceuticals. The examples provided highlight its utility in creating compounds with potent and selective biological activities, from enzyme inhibitors for osteoporosis to anti-parasitic agents and targeted cancer therapies. The synthetic protocols and structure-activity relationship data presented herein provide a foundation for researchers to further explore the potential of this versatile building block in drug discovery and development.
References
- 1. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. HSD17B2 - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Phenylbenzenesulfonates and -sulfonamides as 17β-hydroxysteroid dehydrogenase type 2 inhibitors: Synthesis and SAR-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of bicyclic substituted hydroxyphenylmethanones as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quality Control of 3-Chlorophenylacetic Acid
Introduction
3-Chlorophenylacetic acid (3-CPAA), with the CAS number 1878-65-5, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] Its chemical formula is C₈H₇ClO₂, and it has a molecular weight of 170.59 g/mol .[1][3] The purity and quality of 3-CPAA are critical to ensure the safety and efficacy of the final products. This document provides detailed analytical techniques and protocols for the comprehensive quality control of this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Identification
A preliminary assessment of this compound involves the evaluation of its physical and chemical characteristics.
Table 1: Physicochemical Specifications
| Parameter | Specification | Reference |
| Appearance | White to cream crystalline powder or flakes | [4] |
| Melting Point | 75.5 - 81.5 °C | [4] |
| Solubility | Soluble in polar organic solvents such as methanol | [1] |
| Molecular Formula | C₈H₇ClO₂ | [1][3] |
| Molecular Weight | 170.59 g/mol | [1][3] |
Spectroscopic Identification
Spectroscopic techniques are essential for confirming the identity and structure of this compound.
-
Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups of 3-CPAA. The spectrum should exhibit characteristic peaks for the carboxylic acid O-H stretch, the carbonyl C=O stretch, and C-Cl stretch, consistent with its structure.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence and arrangement of protons and carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of 3-CPAA and to study its fragmentation pattern, further confirming its identity. GC-MS is a common technique for this analysis.[5]
Quantitative Analysis for Purity and Assay
The following section details the protocols for the quantitative analysis of this compound to determine its purity and assay.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a precise and accurate method for determining the purity of this compound and for quantifying any related impurities.[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent such as acetonitrile.[6][7] A typical starting point is a 75:25 (v/v) mixture of 20 mM phosphoric acid and acetonitrile. For MS compatibility, formic acid can be used instead of phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35 °C.
-
Detection: UV detection at 215 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a sample solution of approximately 50 µg/mL in a mixture of water, acetonitrile, and methanol (e.g., 75:20:5 v/v/v).
Table 2: Typical HPLC Method Validation Parameters (based on related compounds)
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.01 - 0.35 µg/mL | [7] |
| Limit of Quantitation (LOQ) | 0.03 - 1.07 µg/mL | [7] |
| Accuracy (% Recovery) | 98.33 - 101.12% | [7] |
| Precision (%RSD) | < 5% | [7] |
Gas Chromatography (GC)
Gas chromatography can be employed for the determination of volatile impurities and, with derivatization, for the assay of this compound.[8] Due to the low volatility of the carboxylic acid, derivatization is often required to convert it into a more volatile ester.[9]
-
Instrumentation: A gas chromatograph coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column is generally used.
-
Carrier Gas: Helium.[7]
-
Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.
-
Derivatization (if necessary): Esterification with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or reaction with a silylating agent.[9]
-
Sample Preparation: Involves dissolving the sample in a suitable solvent and performing the derivatization reaction if required.
Acid-Base Titration
A classic and reliable method for determining the assay of this compound is an aqueous acid-base titration.[4] This method is based on the neutralization reaction between the acidic carboxylic group of 3-CPAA and a standardized basic solution.[10]
-
Apparatus: Burette, beaker or flask, and a pH meter or a suitable indicator.
-
Titrant: A standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Indicator: Phenolphthalein is a suitable indicator as it changes color in the pH range of the equivalence point for a weak acid-strong base titration.[11]
-
Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a suitable solvent, such as a mixture of water and ethanol, to ensure complete dissolution.
-
Procedure:
-
Fill the burette with the standardized NaOH solution.
-
Place the dissolved 3-CPAA sample in a beaker or flask and add a few drops of phenolphthalein indicator.[11]
-
Slowly add the NaOH titrant to the 3-CPAA solution while stirring continuously.
-
The endpoint is reached when the solution turns a faint, persistent pink color.[11]
-
Record the volume of NaOH solution used.
-
-
Calculation: The assay of this compound can be calculated using the following formula: Assay (%) = (V × M × E) / W × 100 Where:
-
V = Volume of NaOH solution used (in L)
-
M = Molarity of the NaOH solution (in mol/L)
-
E = Equivalent weight of this compound (170.59 g/mol )
-
W = Weight of the this compound sample (in g)
-
Table 3: Summary of Quantitative Analytical Techniques
| Technique | Principle | Purpose | Typical Specification |
| HPLC | Reverse-phase chromatography with UV detection | Purity and Assay | ≥ 98.0%[4] |
| GC | Separation of volatile compounds | Impurity profiling and Assay (with derivatization) | > 98.0%[12] |
| Titration | Acid-base neutralization | Assay | 98.0 - 102.0%[4] |
Workflow and Data Presentation
The following diagrams illustrate the logical workflow for the quality control of this compound.
Caption: Quality Control Workflow for this compound.
Caption: Logical Flow for HPLC Analysis of this compound.
Conclusion
A comprehensive quality control strategy for this compound involves a combination of physicochemical tests, spectroscopic identification, and robust quantitative analytical methods. The protocols outlined in this document for HPLC, GC, and acid-base titration provide a solid framework for ensuring the identity, purity, and quality of this compound, thereby guaranteeing its suitability for use in further manufacturing processes. The implementation of these validated analytical techniques is essential for maintaining high standards in pharmaceutical and chemical production.
References
- 1. chemscene.com [chemscene.com]
- 2. apicule.com [apicule.com]
- 3. 3-氯苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. This compound | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. wjarr.com [wjarr.com]
- 11. alameda.edu [alameda.edu]
- 12. cores.emory.edu [cores.emory.edu]
3-Chlorophenylacetic Acid: A Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients
For Immediate Release
[City, State] – [Date] – 3-Chlorophenylacetic acid is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its chemical structure allows for its incorporation into complex molecules, making it a valuable intermediate for drug development and manufacturing. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of notable APIs, including the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1878-65-5 | [1] |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| Appearance | White shiny flakes and chunks | [1] |
| Melting Point | 76-79 °C | [1] |
| Boiling Point | 241.44 °C (rough estimate) | [1] |
| Solubility | Soluble in polar organic solvents like methanol. |
Application in the Synthesis of Diclofenac
Diclofenac is a widely used NSAID for the treatment of pain and inflammation. One of the established synthetic routes to Diclofenac utilizes an analogue of this compound, namely o-chlorophenylacetic acid, in a key condensation step with 2,6-dichloroaniline.[2] While the direct use of this compound for Diclofenac synthesis is less common, the principles of the synthesis are analogous and highlight the utility of chlorophenylacetic acids in the formation of diarylamine structures, a common motif in pharmaceuticals.
A general scheme for the synthesis of Diclofenac from o-chlorophenylacetic acid is presented below. This reaction is an example of an Ullmann condensation.
Caption: Synthesis of Diclofenac via Ullmann Condensation.
Experimental Protocol: Synthesis of Diclofenac Sodium Intermediate
The following protocol is based on a reported method for the synthesis of a Diclofenac intermediate from methyl o-iodophenylacetate, which is analogous to the use of a chlorophenylacetic acid derivative.[2]
Materials:
-
Methyl o-iodophenylacetate (or methyl o-chlorophenylacetate)
-
2,6-Dichloroaniline
-
Copper(I) iodide (CuI)
-
D-glucosamine hydrochloride
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
In a three-necked flask, combine methyl o-iodophenylacetate (0.1 mol), 2,6-dichloroaniline (0.1 mol), CuI (0.02 mol), D-glucosamine hydrochloride (0.02 mol), and Cs₂CO₃ (0.3 mol).[2]
-
Add 80 mL of DMSO and 80 mL of water to the flask and stir the mixture to dissolve the solids.[2]
-
Heat the reaction mixture to 110 °C and maintain this temperature for 8 hours.[2]
-
After the reaction is complete, add 160 mL of ethyl acetate.[2]
-
Centrifuge the mixture and collect the supernatant to obtain the crude Diclofenac methyl ester.[2]
Quantitative Data:
| Reactant | Moles | Product | Yield | Purity (HPLC) |
| Methyl o-iodophenylacetate | 0.1 | Compound C (Diclofenac Methyl Ester) | 96.1% | 98.7% |
| 2,6-Dichloroaniline | 0.1 |
Application as an Intermediate for Venetoclax
This compound is a recognized intermediate in the synthesis of Venetoclax, a BCL-2 inhibitor used in the treatment of certain types of leukemia.[1] While detailed, publicly available protocols starting from this compound are scarce, it is understood to be a precursor for one of the key fragments in the convergent synthesis of the final drug molecule. The synthesis of Venetoclax is a multi-step process that involves the preparation of complex intermediates that are then coupled to form the final API.[3]
Venetoclax Mechanism of Action
Venetoclax functions by selectively inhibiting the B-cell lymphoma 2 (BCL-2) protein, which is a key regulator of the intrinsic apoptotic pathway. In many cancer cells, BCL-2 is overexpressed, leading to the sequestration of pro-apoptotic proteins and the evasion of programmed cell death. Venetoclax binds to BCL-2, releasing these pro-apoptotic proteins and thereby restoring the natural process of apoptosis.
Caption: Mechanism of action of Venetoclax.
Conclusion
This compound and its analogues are valuable intermediates in the pharmaceutical industry. Their utility in the synthesis of prominent drugs like Diclofenac and their role as precursors in the complex synthesis of targeted therapies such as Venetoclax underscore their importance in drug development. The protocols and data presented herein provide a foundation for researchers and scientists working on the synthesis of these and other related pharmaceutical compounds.
Disclaimer: The experimental protocols described are for informational purposes only and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.
References
Application Notes & Protocols: Enhancing Biological Activity through Derivatization of 3-Chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 3-Chlorophenylacetic acid (3-CPA) to enhance its biological activity. This document details synthetic protocols for creating various derivatives, including amides, esters, and hydrazones, and presents methodologies for evaluating their anti-inflammatory, anticancer, and antimicrobial properties. Quantitative data from representative studies are summarized to guide structure-activity relationship (SAR) analysis and further drug development efforts.
Introduction
This compound (3-CPA) is a versatile scaffold in medicinal chemistry. Its structural features, including the carboxylic acid group and the chlorinated phenyl ring, provide reactive sites for chemical modification. Derivatization of the carboxylic acid moiety into amides, esters, and hydrazones can significantly modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications can, in turn, influence the molecule's interaction with biological targets, leading to improved potency and selectivity for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.
Derivatization Strategies
The primary route for derivatizing 3-CPA involves the activation of the carboxylic acid group, typically by converting it to the more reactive acyl chloride. This intermediate can then readily react with a variety of nucleophiles to yield the desired derivatives.
Synthesis of 3-Chlorophenylacetyl Chloride (Intermediate)
A common method for preparing 3-chlorophenylacetyl chloride is the reaction of 3-CPA with thionyl chloride (SOCl₂).[1][2]
-
Protocol:
-
Suspend this compound in an excess of thionyl chloride.
-
Reflux the mixture for 1-2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-chlorophenylacetyl chloride.
-
The crude product can be used directly in subsequent reactions or purified by vacuum distillation.[2][3]
-
Caption: Synthesis of the key intermediate, 3-chlorophenylacetyl chloride.
Synthesis of Amide Derivatives
Amide derivatives are synthesized by reacting 3-chlorophenylacetyl chloride with various primary or secondary amines.[4][5][6]
-
General Protocol:
-
Dissolve the desired amine in an aprotic solvent (e.g., dichloromethane, THF).
-
Add a suitable base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[4]
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-chlorophenylacetyl chloride in the same solvent.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis of Ester Derivatives
Esterification can be achieved by reacting 3-chlorophenylacetyl chloride with various alcohols.
-
General Protocol:
-
Dissolve the alcohol in a suitable solvent (e.g., dichloromethane).
-
Add a base like pyridine or triethylamine.
-
Cool the mixture and slowly add 3-chlorophenylacetyl chloride.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction as described for the amide synthesis.
-
Purify the resulting ester by column chromatography.
-
Synthesis of Hydrazone Derivatives
The synthesis of hydrazones is a two-step process involving the formation of a hydrazide followed by condensation with an aldehyde or ketone.
-
Protocol for Hydrazide Synthesis:
-
First, synthesize the ethyl ester of this compound via Fischer esterification (refluxing 3-CPA in ethanol with a catalytic amount of sulfuric acid).[7]
-
Reflux the resulting ethyl 2-(3-chlorophenyl)acetate with hydrazine hydrate in ethanol for 3-5 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, distill off the ethanol under reduced pressure.
-
Recrystallize the resulting 2-(3-chlorophenyl)acetohydrazide from ethanol.[7]
-
-
Protocol for Hydrazone Synthesis:
-
Dissolve the 2-(3-chlorophenyl)acetohydrazide and a substituted aldehyde or ketone in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow the hydrazone derivative to precipitate.
-
Collect the solid by filtration and recrystallize from a suitable solvent.
-
Biological Activity Evaluation
Anti-inflammatory Activity
The anti-inflammatory potential of 3-CPA derivatives can be assessed using the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce acute inflammation.
-
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Use adult Wistar rats, fasted overnight with free access to water.
-
Administer the test compounds (e.g., dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg).
-
A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac, 25 mg/kg).
-
After 30 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the control group.
-
-
Quantitative Data:
| Compound | Dose (mg/kg) | Time (h) | % Edema Inhibition | Reference |
| Pyrrole Derivative (3f) | 20 | 2 | Significant Reduction (p=0.001) | [8] |
| Pyrrole Derivative (3f) | 10, 20, 40 | 1, 2, 3, 4 (after 14 days) | Significant Reduction (p<0.001) | [8] |
Anticancer Activity
The cytotoxicity of 3-CPA derivatives against various cancer cell lines can be determined using the MTT assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][9][10]
-
Experimental Protocol: MTT Assay
-
Seed cancer cells (e.g., MCF-7, MDA-MB-468, PC3) in a 96-well plate at a suitable density and incubate for 24 hours.[11][12]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1]
-
Living cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
-
Quantitative Data:
| Derivative Class | Compound | Cell Line | IC₅₀ (µM) | Reference |
| Phenylacetamide | 2b (m-nitro) | PC3 (Prostate) | 52 | [11] |
| Phenylacetamide | 2c (p-nitro) | PC3 (Prostate) | 80 | [11] |
| Phenylacetamide | 3j (p-nitro) | MDA-MB-468 (Breast) | 0.76 ± 0.09 | [12] |
| Phenylacetamide | 3d | MDA-MB-468 (Breast) | 0.6 ± 0.08 | [12] |
| Phenylacetamide | 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [12] |
| Phenylacetamide | 3c | MCF-7 (Breast) | 0.7 ± 0.08 | [12] |
| Phenylacetamide | 3d | MCF-7 (Breast) | 0.7 ± 0.4 | [12] |
Antimicrobial Activity
The antimicrobial efficacy of 3-CPA derivatives can be screened using the agar well diffusion method. This technique provides a qualitative assessment of the compound's ability to inhibit microbial growth.
-
Experimental Protocol: Agar Well Diffusion
-
Prepare Mueller-Hinton agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[8][13]
-
Aseptically create wells (6-8 mm in diameter) in the agar.[3]
-
Add a specific volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.[3][4]
-
Include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
-
Quantitative Data (Minimum Inhibitory Concentration - MIC):
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolo benzodiazepine | SM-5 | Staphylococcus aureus | 7.81 | [14] |
| Alkyl Pyridinol | EA-02-009 | S. aureus | 0.5 - 1 | [15] |
Signaling Pathways
The biological activities of 3-CPA derivatives are often mediated through their interaction with specific signaling pathways. For anti-inflammatory effects, the NF-κB and COX-2 pathways are key targets.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation.[16] Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines like TNF-α.[17]
Caption: Inhibition of the NF-κB pathway by 3-CPA derivatives.
COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[18][19] Selective inhibition of COX-2 is a common strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[2]
Caption: Inhibition of the COX-2 pathway by 3-CPA derivatives.
Conclusion
The derivatization of this compound into amides, esters, and hydrazones presents a promising strategy for the development of novel therapeutic agents with enhanced anti-inflammatory, anticancer, and antimicrobial activities. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and synthesis of new, more effective 3-CPA derivatives. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cell line cytotoxicity: Topics by Science.gov [science.gov]
- 6. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. hereditybio.in [hereditybio.in]
- 14. Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | MDPI [mdpi.com]
- 17. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpda.org [ijpda.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chlorophenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 3-Chlorophenylacetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Hydrolysis of 3-Chlorobenzyl Cyanide
Question: My reaction mixture is turning dark and forming tar-like substances during acid hydrolysis of 3-chlorobenzyl cyanide. What is causing this and how can I prevent it?
Answer: Charring or tar formation during acid hydrolysis is a common issue, often caused by aggressive reaction conditions. To mitigate this, consider the following:
-
Temperature Control: Carefully control the reaction temperature. Gradual heating and maintaining a consistent temperature throughout the reaction can prevent overheating and subsequent decomposition.
-
Acid Concentration: Using a slightly lower concentration of sulfuric acid may reduce the extent of charring.
-
Stepwise Addition: Instead of adding all the acid at once, a stepwise or slow addition of the acid to the nitrile can help to control the exotherm of the reaction.
Question: The yield of my alkaline hydrolysis of 3-chlorobenzyl cyanide is lower than expected. How can I improve it?
Answer: Low yields in alkaline hydrolysis can be attributed to incomplete reaction or side reactions. To improve the yield:
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can significantly improve the reaction rate and yield by facilitating the transfer of the hydroxide ion to the organic phase.[1]
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature to go to completion. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.
-
Stoichiometry: Check the stoichiometry of your reagents. An excess of the hydroxide source is typically required to drive the reaction to completion.
Question: I am observing significant amounts of 3-chlorobenzaldehyde as an impurity in my final product. Where is this coming from and how can I remove it?
Answer: The presence of 3-chlorobenzaldehyde suggests oxidation of the starting material or an intermediate.[1] This can occur if the reaction is exposed to air for prolonged periods at elevated temperatures.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Purification: 3-Chlorobenzaldehyde can be removed during the workup. After acidification of the reaction mixture to precipitate the this compound, the aldehyde will be more soluble in the aqueous phase. Washing the crude product with a sodium bisulfite solution can also help to remove aldehydic impurities.
Route 2: Willgerodt-Kindler Reaction of 3-Chloroacetophenone
Question: My Willgerodt-Kindler reaction is very slow and the yield of the final this compound is poor. What can I do to optimize this reaction?
Answer: The Willgerodt-Kindler reaction can be slow, but several factors can be optimized to improve the rate and yield:
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst like triethyl benzyl ammonium chloride (TEBA) has been shown to dramatically decrease reaction times and improve yields.[2][3]
-
Temperature: The reaction typically requires elevated temperatures. Ensure your reaction is being heated sufficiently, often in the range of 120-160°C.
-
Reagent Ratios: The molar ratios of sulfur and morpholine to the 3-chloroacetophenone are critical. An excess of both sulfur and morpholine is generally used.
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to accelerate the Willgerodt-Kindler reaction.[3]
Question: The hydrolysis of the intermediate thiomorpholide is incomplete. How can I ensure complete conversion to the carboxylic acid?
Answer: Incomplete hydrolysis is a common bottleneck. To drive the hydrolysis to completion:
-
Hydrolysis Conditions: Use a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent such as a mixture of water and an alcohol (e.g., ethanol).
-
Reaction Time and Temperature: The hydrolysis step may require prolonged heating (reflux) to ensure complete conversion. Monitoring the reaction by TLC is advised.
Route 3: Grignard Reaction with 3-Chlorobenzyl Halide
Question: I am getting a significant amount of a non-polar byproduct in my Grignard reaction. What is it and how can I avoid it?
Answer: The most common non-polar byproduct in a Grignard reaction with a benzyl halide is the Wurtz coupling product (1,2-bis(3-chlorophenyl)ethane). Its formation is favored by:
-
Slow Addition: Add the 3-chlorobenzyl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Solvent Choice: The choice of solvent can influence the formation of the Wurtz byproduct. While THF is common, studies have shown that 2-methyltetrahydrofuran (2-MeTHF) can improve the ratio of the desired Grignard reagent to the coupling byproduct.[4]
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and properly activated (e.g., with a small crystal of iodine or 1,2-dibromoethane) to initiate the Grignard formation promptly.
Question: The carboxylation step of my Grignard reaction is giving a low yield of this compound. What are the critical parameters for this step?
Answer: Low yields in the carboxylation step can result from several factors:
-
Purity of Carbon Dioxide: Use dry carbon dioxide gas or crushed dry ice. The presence of moisture will quench the Grignard reagent.
-
Temperature: The carboxylation reaction is typically carried out at low temperatures (e.g., by pouring the Grignard solution over crushed dry ice). This minimizes side reactions of the Grignard reagent with the initially formed carboxylate salt.
-
Efficient Mixing: Ensure vigorous stirring during the addition of the Grignard reagent to the carbon dioxide source to maximize the surface area for reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most frequently employed synthetic routes are the hydrolysis of 3-chlorobenzyl cyanide, the Willgerodt-Kindler reaction of 3-chloroacetophenone, and the Grignard reaction of a 3-chlorobenzyl halide with carbon dioxide.
Q2: What are the typical yields for these synthetic routes?
A2: The yields can vary depending on the specific reaction conditions and scale. The following table provides a general comparison:
| Synthetic Route | Starting Material | Typical Yield Range | Reference |
| Hydrolysis of Nitrile (Acidic) | 3-Chlorobenzyl Cyanide | 90-95% | [5] |
| Willgerodt-Kindler Reaction | 3-Chloroacetophenone | 80-90% | [6] |
| Grignard Reaction | 3-Chlorobenzyl Chloride | 70-85% | [7] |
Note: Yields are highly dependent on optimization of reaction conditions.
Q3: What are the main safety precautions to consider during the synthesis of this compound?
A3: Safety is paramount. Key precautions include:
-
Handling Cyanides: 3-Chlorobenzyl cyanide and any cyanide salts are highly toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.
-
Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents. Ensure all glassware is oven-dried and the reaction is carried out under anhydrous conditions.
-
Corrosive Reagents: Strong acids (sulfuric, hydrochloric) and bases (sodium hydroxide) are corrosive. Handle with care and appropriate PPE.
-
Solvent Safety: Use flammable organic solvents in a fume hood away from ignition sources.
Q4: How can I purify the final this compound product?
A4: The most common method for purification is recrystallization. Suitable solvent systems include:
The choice of solvent will depend on the impurities present. Column chromatography can also be used for small-scale purification if necessary.
Q5: What are the key analytical techniques to confirm the identity and purity of this compound?
A5: The following techniques are essential for characterization:
-
Melting Point: The reported melting point is in the range of 76-79 °C.[8] A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong carbonyl (C=O) stretch for the carboxylic acid (around 1700 cm-1) and a broad O-H stretch.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (170.59 g/mol ).[10]
Experimental Protocols
Protocol 1: Synthesis via Acid-Catalyzed Hydrolysis of 3-Chlorobenzyl Cyanide
This protocol is based on general procedures for nitrile hydrolysis.[5]
Materials:
-
3-Chlorobenzyl cyanide
-
Concentrated Sulfuric Acid
-
Water
-
Sodium Hydroxide (for workup)
-
Hydrochloric Acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3-chlorobenzyl cyanide.
-
Slowly and with stirring, add a mixture of concentrated sulfuric acid and water. An exotherm will be observed.
-
Heat the mixture to reflux (typically 100-120°C) and maintain for 2-4 hours, or until TLC/GC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the this compound to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis via Willgerodt-Kindler Reaction and Subsequent Hydrolysis
This protocol is a general procedure adapted from literature for substituted acetophenones.[2][3]
Materials:
-
3-Chloroacetophenone
-
Sulfur powder
-
Morpholine
-
Triethyl benzyl ammonium chloride (TEBA) (optional, as PTC)
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
Part A: Formation of the Thiomorpholide
-
In a round-bottom flask, combine 3-chloroacetophenone, sulfur powder, and morpholine.
-
If using a PTC, add TEBA to the mixture.
-
Heat the mixture to reflux (typically 130-150°C) with vigorous stirring for 4-8 hours. Monitor the reaction by TLC.
Part B: Hydrolysis to the Carboxylic Acid
-
Cool the reaction mixture to room temperature.
-
Add a concentrated aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 6-12 hours, or until the hydrolysis is complete as indicated by TLC.
-
Cool the reaction mixture and dilute with water.
-
Wash the aqueous solution with an organic solvent to remove neutral and basic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize for further purification.
Protocol 3: Synthesis via Grignard Reaction
This protocol is a general procedure for the synthesis of carboxylic acids from Grignard reagents.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
3-Chlorobenzyl chloride
-
Anhydrous diethyl ether or 2-methyltetrahydrofuran (2-MeTHF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric Acid
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Part A: Formation of the Grignard Reagent
-
Place magnesium turnings and a small crystal of iodine in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Gently heat the flask with a heat gun under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
Prepare a solution of 3-chlorobenzyl chloride in anhydrous diethyl ether or 2-MeTHF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a slight warming of the flask. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
Part B: Carboxylation and Workup
-
In a separate large beaker or flask, place a large excess of crushed dry ice.
-
Slowly and with vigorous stirring, pour the Grignard reagent solution over the dry ice.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Add a dilute solution of hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify by recrystallization.
Visualizations
Caption: Comparative workflow of the main synthetic routes to this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. 3-Chlorobenzyl Cyanide [benchchem.com]
- 2. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]
- 8. This compound CAS#: 1878-65-5 [chemicalbook.com]
- 9. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Purification of 3-Chlorophenylacetic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-chlorophenylacetic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue can arise from a few factors:
-
Inappropriate Solvent: While ethanol/water, benzene, and water have been reported as suitable solvents, the optimal choice depends on the specific impurities present in your sample.[1] this compound is also soluble in methanol.[1] If the compound has very low solubility even at the solvent's boiling point, the solvent is not suitable.
-
Insufficient Solvent: You may not be using a sufficient volume of solvent. Add the hot solvent in small increments until the solid just dissolves. Using the minimum amount of hot solvent is crucial for good recovery.[2]
-
Insoluble Impurities: Your crude sample may contain insoluble impurities. If a portion of the solid does not dissolve even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove these impurities before allowing the solution to cool.
Q2: No crystals are forming after my solution has cooled to room temperature. What is the problem?
A2: The absence of crystallization upon cooling is a common issue, often due to:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the solution. This will act as a template for crystal formation.
-
-
Too Much Solvent: If you used an excess of solvent to dissolve the compound, the solution might not be saturated enough for crystals to form upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Slow Crystallization: Some compounds crystallize slowly. It is advisable to allow the solution to stand undisturbed for a longer period.[3] After reaching room temperature, cooling the flask in an ice bath can further promote crystallization.
Q3: My compound has "oiled out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 76-79 °C), or if the solution is cooled too rapidly.[1][4] To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool more slowly.
-
Slower Cooling: Insulate the flask to encourage gradual cooling. This allows crystals to form at a temperature below the compound's melting point.
-
Change Solvent System: Consider using a solvent with a lower boiling point or a mixed solvent system. For an ethanol/water system, you can dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the turbidity before allowing it to cool slowly.
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
A4: A low recovery of the purified product can be attributed to several factors:
-
Using Too Much Solvent: As mentioned, excess solvent will keep more of your product dissolved in the mother liquor. Always use the minimum amount of hot solvent required for dissolution.[2]
-
Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[2]
Q5: The recrystallized product is still impure. What went wrong?
A5: If the recrystallized product does not show a significant improvement in purity (e.g., a sharper melting point), consider the following:
-
Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice. Slow, undisturbed cooling is essential for the formation of pure crystals.[3]
-
Inappropriate Solvent Choice: The chosen solvent may not be effective at separating the specific impurities present in your sample. It is crucial that the impurities are either highly soluble in the cold solvent or insoluble in the hot solvent.
-
Incomplete Removal of Mother Liquor: Ensure that the crystals are thoroughly washed with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
Data Presentation
Due to the lack of specific quantitative solubility data for this compound in the literature, the following table provides a qualitative comparison of suitable solvents. It is highly recommended to perform preliminary solubility tests to determine the optimal solvent and conditions for your specific sample.
| Solvent System | Solubility of this compound at Room Temperature | Solubility of this compound at Elevated Temperature | General Remarks |
| Ethanol/Water | Low | High | A common and effective mixed-solvent system. The ratio can be adjusted to optimize yield and purity. |
| Benzene | Low | High | A potential solvent, but its use should be carefully considered due to its toxicity. |
| Water | Very Low | Low to Moderate | Can be used, but may require larger volumes of solvent, potentially leading to lower yields. |
| Methanol | High | Very High | Likely too good of a solvent for single-solvent recrystallization, but could be part of a mixed-solvent system.[1] |
Purity and Yield Expectations:
| Parameter | Before Recrystallization | After Recrystallization |
| Purity | Typically >98% (commercially available)[5][6] | Expected to be >99% with a significant reduction in impurities. |
| Melting Point | Broader range, e.g., 75-80 °C | Sharper and higher range, e.g., 77-79 °C.[1][4] |
| Yield | N/A | Highly dependent on the chosen solvent and technique. A well-optimized recrystallization can achieve yields of 80-95%. A procedure for the similar α-chlorophenylacetic acid reports a 90-95% recovery from hexane.[7] |
Experimental Protocols
The following is a general protocol for the recrystallization of this compound. The specific solvent and volumes should be determined based on preliminary solubility tests.
Protocol: Recrystallization from an Ethanol/Water Mixed Solvent System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently on a hot plate.
-
Hot Filtration (if necessary): If insoluble impurities are present, preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble matter.
-
Addition of Anti-solvent: To the hot, clear ethanolic solution, add hot water dropwise while swirling until the solution becomes faintly and persistently turbid.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Analysis: Determine the mass of the recovered crystals to calculate the percent yield and measure the melting point to assess the purity.
Visualizations
The following diagrams illustrate the experimental workflow for recrystallization and a decision-making process for troubleshooting common issues.
Caption: A flowchart of the general recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. This compound CAS#: 1878-65-5 [chemicalbook.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound [chemball.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
Identifying and removing impurities from 3-Chlorophenylacetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 3-Chlorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary industrial synthesis routes are the hydrolysis of 3-chlorobenzyl cyanide and the Friedel-Crafts acylation of chlorobenzene. A less common alternative is the Willgerodt-Kindler reaction of 3-chloroacetophenone.
Q2: What are the major impurities I should expect in the hydrolysis of 3-chlorobenzyl cyanide route?
A2: The most common impurities are unreacted 3-chlorobenzyl cyanide and the intermediate amide, 3-chlorophenylacetamide, resulting from incomplete hydrolysis. Residual organic impurities may also be present.[1]
Q3: What impurities are typically formed in the Friedel-Crafts acylation route?
A3: The main impurities are isomeric products, specifically 2-chlorophenylacetic acid and 4-chlorophenylacetic acid, with the 4-chloro isomer being the major byproduct. Polysubstituted products and byproducts from the acylation of the solvent can also occur.
Q4: How can I detect and quantify the impurities in my this compound product?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical methods for identifying and quantifying impurities.[2][3] These techniques can separate the main product from its isomers and other byproducts.
Q5: What are the most effective methods for purifying crude this compound?
A5: Recrystallization is a highly effective method for purifying the final product. Steam stripping can be employed to remove volatile organic impurities, particularly unreacted starting materials.[1] Column chromatography can also be used for separating isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis via Hydrolysis of 3-Chlorobenzyl Cyanide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete hydrolysis. | Increase reaction time or temperature. Ensure the concentration of the acid or base catalyst is sufficient. |
| Loss of product during workup. | Optimize the extraction and isolation steps. Ensure complete precipitation of the product. | |
| Presence of 3-Chlorobenzyl Cyanide in Product | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material. |
| Inefficient purification. | Employ steam stripping to remove the volatile 3-chlorobenzyl cyanide.[1] | |
| Presence of 3-Chlorophenylacetamide in Product | Incomplete hydrolysis of the intermediate amide. | Prolong the reaction time or increase the temperature during the hydrolysis step. |
| Product Discoloration | Formation of colored byproducts. | Treat the crude product with activated charcoal during recrystallization. |
Synthesis via Friedel-Crafts Acylation of Chlorobenzene
| Problem | Potential Cause | Recommended Solution |
| High Levels of Isomeric Impurities | Non-optimal reaction conditions. | Control the reaction temperature and the rate of addition of reactants to favor the formation of the desired meta-isomer. |
| Ineffective purification. | Utilize fractional crystallization or column chromatography to separate the isomers. | |
| Formation of Polysubstituted Products | Incorrect stoichiometry. | Use a 1:1 molar ratio of chlorobenzene to the acylating agent. |
| Low Yield | Deactivation of the catalyst. | Ensure all reagents and glassware are anhydrous. Use a freshly opened or purified Lewis acid catalyst. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of 3-Chlorobenzyl Cyanide
Materials:
-
3-Chlorobenzyl cyanide
-
Sulfuric acid (concentrated)
-
Water
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to water to achieve a 60-70% solution.
-
Slowly add 3-chlorobenzyl cyanide to the sulfuric acid solution while stirring.
-
Heat the mixture to reflux (approximately 120-130°C) and maintain for 3-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove insoluble impurities and charcoal.
-
Slowly add hot deionized water to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven to a constant weight.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid for MS compatibility) in a gradient or isocratic elution.[2] A typical starting point is a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This is a general method and may require optimization based on the specific instrument and impurity profile.
Data Presentation
Table 1: Typical Impurity Profile from Hydrolysis of 3-Chlorobenzyl Cyanide
| Impurity | Typical Level (before purification) | Acceptance Criteria (example) |
| 3-Chlorobenzyl cyanide | 0.5 - 2.0% | < 0.1% |
| 3-Chlorophenylacetamide | 1.0 - 5.0% | < 0.2% |
| Other organic impurities | < 0.5% | < 0.1% |
Note: These values are illustrative and can vary depending on the specific reaction conditions. A patent has reported reducing the residual nitrile content to less than 0.05-0.2% after reaction and steam stripping.[1]
Table 2: Typical Isomeric Impurity Profile from Friedel-Crafts Acylation of Chlorobenzene
| Isomer | Typical Distribution (before purification) |
| 2-Chlorophenylacetic acid (ortho) | 5 - 15% |
| This compound (meta) | 80 - 90% |
| 4-Chlorophenylacetic acid (para) | 5 - 10% |
Note: These are estimated values based on the directing effects of the chloro substituent and steric hindrance.
Visualizations
Caption: Synthesis routes and major impurity formation pathways for this compound.
Caption: Troubleshooting and purification workflow for this compound.
References
Common side reactions in the production of 3-Chlorophenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorophenylacetic acid. The following information addresses common side reactions and provides guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is the hydrolysis of 3-chlorobenzyl cyanide. This process can be carried out under either acidic or basic conditions.[1]
Q2: What are the primary side products encountered during the synthesis of this compound via hydrolysis of 3-chlorobenzyl cyanide?
A2: The primary side products are typically 3-chlorophenylacetamide, which is an intermediate of the hydrolysis reaction, and unreacted 3-chlorobenzyl cyanide.[2] The presence of these impurities is often due to incomplete hydrolysis.
Q3: Can impurities from the starting material affect the final product?
A3: Yes. A potential impurity in the starting material, 3-chlorobenzyl cyanide, is its isomeric isocyanide. This impurity can be carried through the synthesis and contaminate the final product.
Q4: Are there alternative synthesis routes, and what are their potential side reactions?
A4: An alternative route is the Willgerodt-Kindler reaction. In this process, the initial product is a thioamide, which is then hydrolyzed to the corresponding amide and subsequently to the carboxylic acid. Incomplete hydrolysis in this route will also lead to the presence of the amide as an impurity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete hydrolysis of 3-chlorobenzyl cyanide. | Increase reaction time and/or temperature to ensure the reaction proceeds to completion. Monitor the reaction progress using analytical techniques like TLC or GC.[1] |
| Formation of undesired byproducts due to suboptimal reaction conditions. | Optimize the concentration of the acid or base catalyst. For the Willgerodt-Kindler reaction, ensure complete hydrolysis of the intermediate thioamide and amide. | |
| Presence of 3-Chlorophenylacetamide Impurity | Insufficient reaction time or temperature for complete hydrolysis of the amide intermediate. | Prolong the heating period or increase the reaction temperature. Under basic conditions, more vigorous reflux can be applied.[3] |
| Presence of Unreacted 3-Chlorobenzyl Cyanide | Incomplete initial reaction. | Ensure the quality of the starting materials and verify the stoichiometry of the reactants. Monitor the reaction to confirm the complete consumption of the starting nitrile. A Chinese patent suggests that the reaction can be stopped when the residual nitrile content is less than 0.05-0.2%.[2] |
| Presence of Isocyanide Impurity | Contamination in the 3-chlorobenzyl cyanide starting material. | Wash the crude 3-chlorobenzyl cyanide with warm 50% sulfuric acid before the hydrolysis step to remove the isocyanide impurity. |
| Product Discoloration (e.g., yellowing) | Carbonization or coking, particularly when using high concentrations of sulfuric acid at elevated temperatures. | Use a milder acid catalyst or a mixture of sulfuric acid and acetic acid. A Chinese patent suggests that using hydrochloric acid can avoid the coking phenomenon.[4] |
| Difficulty in Product Isolation and Purification | The product forms an oil or does not crystallize properly. | After hydrolysis, pour the reaction mixture into cold water and stir to promote the formation of a solid. Washing the crude product with hot water can also aid in purification. Recrystallization from a suitable solvent system is a key final purification step. |
Data on Byproduct Formation
The following table summarizes quantitative data on byproduct formation under specific reaction conditions during the acid-catalyzed hydrolysis of chlorophenylacetonitrile, as described in a Chinese patent.
| Reactant | Reaction Conditions | Main Product Purity (GC) | Residual Nitrile (GC) | Yield |
| o-chlorophenylacetonitrile | 98% H₂SO₄, 90-130°C, then 130-150°C for 3h | 99.74% o-chlorophenylacetic acid | 0.12% o-chlorophenylacetonitrile | 95.4% |
| p-chlorobenzyl cyanide | 98% H₂SO₄, 100-110°C | 99.82% p-chlorophenylacetic acid | 0.07% p-chlorobenzyl cyanide | 95.2% |
Data extracted from Chinese Patent CN100465149C.[2]
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of 3-Chlorobenzyl Cyanide
This protocol is a general procedure for the acid-catalyzed hydrolysis of 3-chlorobenzyl cyanide.
Materials:
-
3-Chlorobenzyl cyanide
-
Concentrated sulfuric acid
-
Water
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add the desired amount of concentrated sulfuric acid to water to achieve the target concentration (e.g., 30-70%).
-
Slowly add 3-chlorobenzyl cyanide to the sulfuric acid solution while stirring.
-
Heat the mixture to a temperature between 90°C and 150°C and maintain reflux with continuous stirring for a specified period (e.g., 1-5 hours).[2]
-
Monitor the reaction progress by Gas Chromatography (GC) until the residual 3-chlorobenzyl cyanide is below a target threshold (e.g., <0.2%).[2][5]
-
Once the reaction is complete, cool the mixture slightly and pour it into cold water to precipitate the crude this compound.
-
Filter the crude product and wash it with water.
-
For further purification, steam stripping can be employed to remove volatile organic impurities.[5]
-
The crude product can be further purified by recrystallization (see Protocol 3).
Protocol 2: Base-Catalyzed Hydrolysis of 3-Chlorobenzyl Cyanide
This protocol outlines a general procedure for the base-catalyzed hydrolysis of 3-chlorobenzyl cyanide.
Materials:
-
3-Chlorobenzyl cyanide
-
Sodium hydroxide or Potassium hydroxide
-
Water
-
Hydrochloric acid (for acidification)
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Prepare an aqueous solution of sodium hydroxide or potassium hydroxide in a round-bottom flask equipped with a reflux condenser.
-
Add 3-chlorobenzyl cyanide to the basic solution.
-
Heat the mixture to reflux and maintain for a sufficient time to ensure complete hydrolysis. Milder conditions (lower temperature, shorter duration) may yield the amide as the major product.[1]
-
After the reaction is complete, cool the solution to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid to precipitate the this compound.
-
Filter the precipitated product and wash it with cold water.
-
The crude product can be further purified by recrystallization (see Protocol 3).
Protocol 3: Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol/water mixture, benzene, or water)[6]
-
Activated charcoal (optional, for decolorizing)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.
-
Gradually add more hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If activated charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals, for example, in a vacuum desiccator over solid potassium hydroxide.[7]
Visualizations
Logical Workflow for the Synthesis and Purification of this compound
Caption: A flowchart illustrating the main steps in the synthesis and purification of this compound.
Troubleshooting Logic for Impurity Issues
Caption: A decision tree for troubleshooting common impurities encountered during the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN100465149C - The manufacture method of chlorophenylacetic acid - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. reddit.com [reddit.com]
- 5. 3-Chlorobenzyl Cyanide [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Improving the efficiency of nucleophilic substitution on 3-Chlorophenylacetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of nucleophilic substitution reactions on 3-chlorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high efficiency in nucleophilic substitution on this compound challenging?
A1: Aryl chlorides, such as this compound, are generally unreactive towards traditional nucleophilic aromatic substitution (SNA_r) reactions. The carbon-chlorine bond is strong, and the presence of the aromatic ring creates steric hindrance. Furthermore, the carboxylic acid and chloro substituents are in a meta relationship, which does not provide the necessary electronic activation for a facile S_N_Ar reaction. For S_N_Ar to be efficient, strong electron-withdrawing groups are typically required at the ortho and/or para positions to the leaving group, which is not the case here.
Q2: What are the most effective methods for performing nucleophilic substitution on this compound?
A2: Due to the low reactivity of the substrate, transition-metal-catalyzed cross-coupling reactions are the most effective strategies. The two most common and well-established methods are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction for forming carbon-nitrogen bonds (C-N).
-
Ullmann Condensation: A copper-catalyzed reaction that can be used to form carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.
These methods offer broad substrate scope and functional group tolerance, making them suitable for complex molecules.
Q3: Can the carboxylic acid group of this compound interfere with the reaction?
A3: Yes, the acidic proton of the carboxylic acid can interfere with the basic conditions typically required for cross-coupling reactions. It can neutralize the base, and the resulting carboxylate can coordinate to the metal catalyst, potentially inhibiting its activity. To mitigate this, several strategies can be employed:
-
Use of a strong excess of a suitable base.
-
In-situ protection of the carboxylic acid: For example, by converting it to a silyl ester.
-
Post-reaction workup: The product can be isolated as the carboxylate salt and then protonated in a final step.
Q4: What is a potential major side reaction to be aware of?
A4: A common side reaction in palladium-catalyzed cross-coupling of aryl halides is hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom, resulting in the formation of phenylacetic acid. This can be minimized by careful optimization of the catalyst, ligand, and reaction conditions. Under harsh thermal conditions, decarboxylation (loss of CO2) could also be a concern, though this is generally less common for this type of substrate under typical cross-coupling conditions.
Troubleshooting Guides
Buchwald-Hartwig Amination Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst | Use a pre-formed palladium catalyst (precatalyst) to ensure the generation of the active Pd(0) species. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate Ligand | Aryl chlorides often require bulky, electron-rich phosphine ligands. Screen different ligands such as XPhos, RuPhos, or BrettPhos. An extra equivalent of ligand relative to palladium may improve catalyst stability.[1] | |
| Insufficiently Strong Base | A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be tested, but may require higher temperatures or longer reaction times. | |
| Carboxylic Acid Interference | Add an additional equivalent of base to neutralize the carboxylic acid. Alternatively, consider an in-situ protection strategy. | |
| Significant Hydrodehalogenation | Catalyst System | This side reaction can be influenced by the choice of ligand and base. Experiment with different ligand/base combinations. Lowering the reaction temperature may also help. |
| Reaction Stalls | Catalyst Deactivation | Impurities in the starting materials or solvent can poison the catalyst. Ensure high purity of all components. |
Ullmann Condensation Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Copper Source | Traditionally, activated copper powder was used. Modern protocols often use copper(I) salts like CuI. Ensure the quality of the copper source. |
| High Reaction Temperature | Traditional Ullmann reactions require very high temperatures (>180 °C). The use of a ligand (e.g., phenanthroline, diamines) can significantly lower the required reaction temperature. | |
| Inappropriate Solvent | High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically used. The choice of solvent can be critical and may need to be optimized. | |
| Slow Reaction Rate | Poor Substrate Reactivity | Aryl chlorides are less reactive than aryl bromides or iodides in Ullmann condensations. Higher temperatures, longer reaction times, or the use of a suitable ligand may be necessary. |
| Difficulty in Product Isolation | Removal of Copper Residues | The workup procedure should include steps to remove copper salts, such as washing with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide. |
Experimental Protocols
Disclaimer: The following protocols are illustrative examples and should be considered as starting points. Optimization of reaction conditions (temperature, reaction time, catalyst loading, and reagent stoichiometry) is likely necessary for specific substrates.
Protocol 1: Illustrative Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol is adapted from established procedures for the amination of aryl chlorides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Secondary amine (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)
-
XPhos ligand (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 mmol, 2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the this compound, palladium precatalyst, ligand, and NaOtBu to a Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the secondary amine.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Adjust the pH to ~2-3 with 1M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Ullmann-type C-O Coupling of this compound with a Phenol
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenol (1.2 mmol, 1.2 equiv.)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-Phenanthroline) (0.2 mmol, 20 mol%)
-
Potassium carbonate (K2CO3) (2.5 mmol, 2.5 equiv.)
-
Anhydrous, high-boiling solvent (e.g., DMF or NMP) (5 mL)
Procedure:
-
To an oven-dried flask, add this compound, phenol, CuI, 1,10-phenanthroline, and K2CO3.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 120-150 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and acidify with 1M HCl.
-
Extract with an organic solvent.
-
Wash the combined organic layers with an aqueous solution of EDTA to remove copper salts, followed by brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by chromatography or recrystallization.
Data Presentation
Table 1: General Comparison of Catalytic Systems for Nucleophilic Substitution on Aryl Chlorides
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)2, Pd2(dba)3, precatalysts) | Copper (e.g., Cu powder, CuI, Cu2O) |
| Typical Ligands | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | Diamines, amino acids, phenanthrolines |
| Typical Bases | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) or weaker inorganic bases (e.g., K3PO4, Cs2CO3) | Inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4) |
| Typical Solvents | Aprotic solvents (e.g., Toluene, Dioxane, THF) | Polar aprotic solvents (e.g., DMF, NMP, Pyridine, DMSO) |
| Typical Temp. | 80 - 120 °C | 100 - 200 °C (can be lower with modern ligands) |
| Advantages | Milder conditions, broader substrate scope, higher yields for aryl chlorides | Lower cost of catalyst, effective for C-O bond formation |
| Disadvantages | Higher cost of palladium and ligands, sensitivity to air and moisture | Harsher conditions (traditionally), lower yields for aryl chlorides, removal of copper residues |
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Ullmann condensation.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Troubleshooting Low Yield in the Hydrolysis of 3-Chlorophenylacetonitrile
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the hydrolysis of 3-chlorophenylacetonitrile to 3-chlorophenylacetic acid. The following sections address common issues through a structured question-and-answer format, detailed protocols, and comparative data to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the hydrolysis of 3-chlorophenylacetonitrile?
Low yield in this reaction typically stems from three primary areas: incomplete conversion, formation of stable intermediates or side products, and inefficient product isolation during the workup. Incomplete reactions can be due to insufficient heating, inadequate reaction time, or suboptimal reagent concentrations. The primary stable intermediate is the corresponding amide, 3-chlorophenylacetamide, which may not fully hydrolyze under mild conditions.[1] Finally, errors during the aqueous workup, such as improper pH adjustment, can lead to significant product loss.[2]
Q2: My reaction appears to be incomplete, with a significant amount of starting material remaining. What should I check?
If you observe a large amount of unreacted 3-chlorophenylacetonitrile, consider the following factors:
-
Reaction Temperature: The hydrolysis of nitriles requires heating to proceed at a reasonable rate.[3] Ensure your reaction is maintained at a consistent reflux temperature. For acid hydrolysis with sulfuric acid, temperatures between 90-150°C are often employed.[4]
-
Reaction Time: This two-step hydrolysis (nitrile to amide, then amide to carboxylic acid) can be slow.[3] Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allow it to proceed until the starting material is consumed.
-
Reagent Concentration: The concentration of the acid or base is critical. For acid catalysis, 30-70% sulfuric acid is reported to be effective.[5] For alkaline hydrolysis, using a sufficient molar excess of a base like sodium hydroxide is necessary to drive the reaction.
Q3: I seem to have isolated the amide intermediate (3-chlorophenylacetamide) instead of the desired carboxylic acid. How can I prevent this?
The formation of the amide is the first step of nitrile hydrolysis.[3] Its isolation indicates that the second step, the hydrolysis of the amide to the carboxylic acid, has not gone to completion. This is more common under milder basic conditions.[1] To promote full hydrolysis to the carboxylic acid, you can:
-
Increase the reaction temperature.
-
Prolong the reaction time.
-
Use more concentrated acid or base to create more vigorous reaction conditions.
Q4: How do I choose between acidic and alkaline hydrolysis conditions?
Both acidic and alkaline conditions can effectively hydrolyze 3-chlorophenylacetonitrile, but they differ in their mechanism and workup procedures.[6] The choice depends on the stability of your substrate to strong acid or base and your preferred isolation method.
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |
| Primary Reagent | Strong mineral acid (e.g., H₂SO₄, HCl)[1] | Strong base (e.g., NaOH, KOH)[3] |
| Initial Product | Carboxylic acid and ammonium salt[3] | Carboxylate salt and ammonia gas[2] |
| Workup | Dilution, extraction, and crystallization. | Acidification to pH < 2 with a strong acid to precipitate or enable extraction of the free carboxylic acid, followed by extraction.[2] |
| Key Advantage | Directly yields the free carboxylic acid.[3] | Can be a cleaner reaction with fewer charring or side products in some cases. |
| Key Disadvantage | Can lead to dehydration or other side reactions with sensitive molecules. | Requires an additional, crucial acidification step to isolate the final product.[3] |
Q5: I performed an alkaline hydrolysis, but my yield of this compound was very low after workup. What likely went wrong?
This is a very common issue. During alkaline hydrolysis, the product exists as the water-soluble carboxylate salt (e.g., sodium 3-chlorophenylacetate).[2] To convert it back to the free carboxylic acid, which is soluble in organic solvents, you must acidify the aqueous solution with a strong acid, like concentrated HCl, until the pH is highly acidic (typically pH 1-2).[2][3] Failure to sufficiently lower the pH will leave the product in its salt form in the aqueous layer, preventing its extraction into the organic phase and resulting in a very low isolated yield.
Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| High amount of starting nitrile in crude product | Incomplete reaction. | Increase reaction time, temperature, or concentration of acid/base. Verify reagent quality. |
| Product is primarily the amide intermediate | Insufficiently harsh conditions for the second hydrolysis step. | Increase reaction time and/or temperature. Use more concentrated acid or base.[1] |
| Very low yield after alkaline hydrolysis and extraction | Incomplete protonation of the carboxylate salt. | During workup, ensure the aqueous layer is acidified to pH 1-2 with a strong acid before extraction.[2] |
| Dark, tarry crude product | Decomposition or side reactions. | Consider using milder conditions (lower temperature) for a longer duration. Alkaline hydrolysis may be a gentler alternative to harsh acidic conditions. |
Experimental Protocols
Safety Note: These procedures involve corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Acid-Catalyzed Hydrolysis (Sulfuric Acid)
This protocol is adapted from published industrial methods.[4][5]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 50% (w/w) aqueous solution of sulfuric acid.
-
Reaction Setup: Heat the sulfuric acid solution to 110-120°C.
-
Addition: Slowly add 3-chlorophenylacetonitrile dropwise to the hot acid solution over 30-60 minutes.
-
Reflux: Maintain the reaction mixture at reflux (approximately 120-130°C) for 2-4 hours. Monitor the reaction by TLC or GC until the starting nitrile is consumed.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Carefully pour the cooled mixture over crushed ice in a beaker.
-
The product, this compound, should precipitate as a solid. If it oils out, stir vigorously to induce crystallization.
-
-
Purification:
-
Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., water or a toluene/hexane mixture) to obtain the pure this compound.
-
Protocol 2: Base-Catalyzed Hydrolysis (Sodium Hydroxide)
This protocol is based on general procedures for alkaline nitrile hydrolysis.[2][3]
-
Preparation: In a round-bottom flask with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (2.5 molar equivalents) in a mixture of water and ethanol (e.g., 2:1 v/v).
-
Reaction Setup: Add 3-chlorophenylacetonitrile (1 molar equivalent) to the sodium hydroxide solution.
-
Reflux: Heat the mixture to reflux and maintain for 4-8 hours. The reaction should become a clear solution as the nitrile is consumed, and ammonia gas may be evolved. Monitor by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the aqueous basic solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted nitrile or non-acidic impurities. Discard the organic layer.
-
Place the aqueous layer in a beaker and cool it in an ice bath.
-
Crucially , slowly and carefully add concentrated hydrochloric acid with stirring until the pH of the solution is ~1. A precipitate of this compound should form.
-
Extract the product from the acidified aqueous layer with three portions of an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Purification:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Recrystallize if necessary.
-
Visualizations
References
- 1. 3-Chlorobenzyl Cyanide [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 5. CN100465149C - The manufacture method of chlorophenylacetic acid - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Scaling up the synthesis of 3-Chlorophenylacetic acid for industrial production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 3-Chlorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method for synthesizing this compound is the hydrolysis of 3-chlorobenzyl cyanide (also known as 3-chlorophenylacetonitrile).[1][2][3] This hydrolysis can be catalyzed by either a strong acid (such as sulfuric acid or hydrochloric acid) or a strong base (like sodium hydroxide).[3][4]
Q2: What are the main differences between acid-catalyzed and base-catalyzed hydrolysis for this synthesis?
A2: Acid-catalyzed hydrolysis, particularly with sulfuric acid, is a widely used and mature industrial process.[2] However, it can sometimes lead to charring or coking of the reaction mixture at high temperatures.[3] Using hydrochloric acid can mitigate this issue.[3] Base-catalyzed hydrolysis avoids charring but consumes both alkali and acid (for neutralization), produces ammonia as a byproduct, and may require a decolorization step.[3]
Q3: What are the typical yields and purity levels for the industrial synthesis of this compound?
A3: With optimized processes, yields for the hydrolysis of 3-chlorobenzyl cyanide can be quite high, often exceeding 95%.[2] The purity of the final product after crystallization and drying is also typically very high, often reaching 99% or greater.[2]
Q4: What are the critical safety precautions to consider when scaling up the synthesis of this compound?
A4: Key safety considerations include:
-
Handling of Corrosive Materials: Both strong acids (sulfuric, hydrochloric) and bases (sodium hydroxide) are highly corrosive. Appropriate personal protective equipment (PPE), including acid/base resistant gloves, aprons, and face shields, is essential.
-
Exothermic Reactions: The hydrolysis reaction can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Ventilation: The process can release fumes. Adequate ventilation and, in some cases, scrubber systems are necessary to maintain a safe working environment.
-
Pressure Management: If the reaction is carried out in a sealed vessel, pressure monitoring and relief systems are critical.
Q5: How can the final product be purified to meet pharmaceutical-grade standards?
A5: The primary purification method for this compound is recrystallization.[1] After the initial hydrolysis and workup, the crude product is typically dissolved in a suitable solvent (such as a mixture of ethanol and water), treated with activated carbon for decolorization if necessary, and then allowed to crystallize upon cooling.[1] The purified crystals are then filtered, washed, and dried under vacuum.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete hydrolysis of the nitrile. 2. Side reactions due to improper temperature control. 3. Loss of product during workup and isolation. | 1. Increase reaction time or temperature moderately. Ensure adequate mixing. 2. Implement precise temperature monitoring and control. For exothermic reactions, consider a jacketed reactor with a cooling system. 3. Optimize the crystallization process (e.g., cooling rate, solvent choice) to maximize product precipitation. Ensure efficient filtration and washing. |
| Product Impurity (e.g., presence of starting material or byproducts) | 1. Incomplete reaction. 2. Charring or decomposition at high temperatures (especially with sulfuric acid). 3. Inefficient purification. | 1. Monitor the reaction progress using techniques like HPLC or GC to ensure the disappearance of starting material. 2. Use a less harsh acid like hydrochloric acid or lower the reaction temperature.[3] 3. Optimize the recrystallization process. Consider using a different solvent system or performing multiple recrystallizations. The use of activated carbon can help remove colored impurities.[1] |
| Difficulty in Product Isolation/Crystallization | 1. Presence of impurities inhibiting crystallization. 2. Inappropriate solvent for crystallization. 3. Cooling the solution too quickly. | 1. Purify the crude product further before attempting crystallization (e.g., by washing with a suitable solvent to remove soluble impurities). 2. Experiment with different solvent systems to find one in which the product has high solubility at high temperatures and low solubility at low temperatures. 3. Allow the solution to cool slowly to promote the formation of larger, purer crystals. Seeding with a small crystal of the pure product can also induce crystallization. |
| Charring or Darkening of the Reaction Mixture | 1. Overheating during acid-catalyzed hydrolysis, particularly with sulfuric acid. | 1. Maintain strict temperature control. Consider using hydrochloric acid as the catalyst, which is less prone to causing charring.[3] |
| Formation of Oily Product Instead of Solid Crystals | 1. Presence of significant impurities. 2. The product is melting due to a low melting point and residual heat. | 1. Purify the crude product before the final crystallization step. 2. Ensure the product is thoroughly cooled and that the chosen crystallization solvent does not form a low-melting eutectic mixture with the product. |
Data Presentation
Table 1: Comparison of Acid-Catalyzed Hydrolysis Methods for this compound Synthesis
| Parameter | Sulfuric Acid Hydrolysis | Hydrochloric Acid Hydrolysis |
| Typical Reagent Concentration | 30-70% H₂SO₄ in water[1] | 15-37% HCl in water[3] |
| Reaction Temperature | 90-150 °C[1] | 50-120 °C[3] |
| Typical Reaction Time | 1-5 hours[1] | 1.5-5 hours[3] |
| Reported Yield | ~95%[2] | >95%[3] |
| Reported Purity | >99%[2] | >99%[3] |
| Key Advantage | Mature and widely used industrial process. | Avoids charring/coking of the product.[3] |
| Key Disadvantage | Potential for charring at higher temperatures. | Requires handling of volatile and corrosive HCl gas/solution. |
Experimental Protocols
Protocol 1: Industrial Scale Synthesis of this compound via Sulfuric Acid Hydrolysis
This protocol is based on established industrial practices.[1][2]
1. Reaction Setup:
-
A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe is used.
-
The reactor is charged with a 30-70% aqueous solution of sulfuric acid.
2. Reaction Procedure:
-
The sulfuric acid solution is heated to 90-130 °C with stirring.
-
3-chlorobenzyl cyanide is added slowly to the hot acid solution via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is maintained at reflux (130-150 °C) for 3-5 hours. The reaction progress is monitored by Gas Chromatography (GC) until the residual 3-chlorobenzyl cyanide is less than 1%.
3. Product Isolation and Purification:
-
After the reaction is complete, the mixture is cooled to approximately 90 °C.
-
Water is added to the mixture, and it is then allowed to cool further to 20-40 °C with continuous stirring to induce crystallization.
-
The precipitated crude this compound is collected by filtration (e.g., using a Nutsche filter/dryer).
-
The crude product is washed with water until the washings are neutral.
4. Recrystallization:
-
The crude product is dissolved in a hot mixture of ethanol and water.
-
Activated carbon is added, and the solution is stirred for a short period to remove colored impurities.
-
The hot solution is filtered to remove the activated carbon.
-
The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation.
-
The purified crystals are collected by filtration, washed with a small amount of cold ethanol-water mixture, and then dried under vacuum at 60-80 °C to a constant weight.
Protocol 2: Industrial Scale Synthesis of this compound via Hydrochloric Acid Hydrolysis
This protocol is based on a method designed to reduce charring.[3]
1. Reaction Setup:
-
A corrosion-resistant reactor (e.g., glass-lined) equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe is used.
2. Reaction Procedure:
-
The reactor is charged with 3-chlorobenzyl cyanide.
-
The nitrile is heated to 50-120 °C.
-
Concentrated hydrochloric acid (15-37%) is added dropwise to the heated nitrile. The molar ratio of HCl to the nitrile should be between 1.2:1 and 5:1.
-
After the addition is complete, the reaction mixture is held at the same temperature for 1.5-5 hours.
3. Product Isolation and Purification:
-
Once the reaction is complete, water is added to the reaction mixture with stirring to dissolve the product.
-
The solution is then cooled to induce crystallization.
-
The precipitated product is collected by filtration.
-
The crystals are washed with water and then dried.
-
If further purification is needed, the recrystallization procedure described in Protocol 1 can be followed.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing common issues in chemical synthesis.
References
- 1. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 2. CN100465149C - The manufacture method of chlorophenylacetic acid - Google Patents [patents.google.com]
- 3. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 4. 3-Chlorobenzyl Cyanide [benchchem.com]
Technical Support Center: Purifying Crude 3-Chlorophenylacetic Acid via Steam Stripping
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing steam stripping for the purification of crude 3-Chlorophenylacetic acid. The following sections offer detailed experimental protocols, troubleshooting guidance, and frequently asked questions to ensure successful implementation of this purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using steam stripping to purify crude this compound?
A1: Steam stripping is primarily employed to remove volatile organic impurities from the crude this compound product.[1] This purification step is often performed after the hydrolysis of 3-chlorobenzyl cyanide to yield the crude acid.[1][2] The process is effective for separating compounds that are volatile and immiscible or sparingly soluble in water.
Q2: What are the key principles behind steam stripping?
A2: Steam stripping, a form of steam distillation, operates on the principle of partial pressures.[3] Live steam is introduced into the crude product mixture, lowering the boiling point of the volatile organic impurities. These impurities, which have higher vapor pressures than this compound at the operating temperature, are carried away with the steam, condensed, and collected separately, leaving behind the purified, less volatile this compound.
Q3: What are the typical impurities found in crude this compound that can be removed by steam stripping?
A3: Crude this compound, particularly when synthesized via the hydrolysis of 3-chlorobenzyl cyanide, may contain unreacted starting materials and byproducts.[1][2] Volatile organic impurities that can be effectively removed by steam stripping may include residual solvents used in previous steps and potentially some unreacted 3-chlorobenzyl cyanide.
Q4: What are the advantages of using steam stripping for this purification?
A4: Steam stripping is an advantageous purification method as it is a relatively simple and stable process.[1] It avoids the need for additional solvents for recrystallization, which can introduce other impurities. For industrial applications, it is considered to have less pollution from waste.[1]
Experimental Protocols
A detailed methodology for the steam stripping of crude this compound is provided below. This protocol is a general guideline and may require optimization based on the specific scale and equipment of the experiment.
1. Preparation of Crude this compound:
-
The crude this compound is typically obtained from the hydrolysis of 3-chlorobenzyl cyanide using an acid catalyst, such as sulfuric acid.[1][2]
-
Following hydrolysis, the crude acid is separated from the aqueous acidic layer.
2. Steam Stripping Apparatus Setup:
-
Assemble a steam stripping apparatus consisting of a steam generator, a stripping column (which can be a simple flask for lab scale or a packed/tray column for larger scales), a condenser, and a collection vessel.[3][4]
-
The stripping column should be charged with the crude this compound.
-
The steam inlet should be positioned to allow steam to bubble through the crude acid.
-
The outlet of the stripping column should be connected to a condenser to cool the steam and volatile impurities.
-
A collection vessel is placed at the outlet of the condenser to collect the distillate.
3. Steam Stripping Procedure:
-
Heat the crude this compound in the stripping column to a temperature typically between 90°C and 120°C.[3]
-
Introduce a steady flow of steam from the steam generator into the crude acid.
-
The steam will pass through the crude acid, carrying the volatile organic impurities with it.
-
The steam and impurity vapor mixture will travel to the condenser, where it will be cooled and liquefied.
-
Collect the condensed liquid (distillate) in the collection vessel. The distillate will primarily consist of water and the removed volatile impurities.
-
Continue the steam stripping process until the desired purity of the this compound is achieved. This can be monitored by taking samples of the acid and analyzing its purity using techniques like Gas Chromatography (GC).
-
Once the process is complete, the purified this compound remaining in the stripping column can be cooled and collected. Further drying may be necessary to remove any residual water.[1]
Data Presentation
The following table summarizes representative data for the purification of crude this compound using steam stripping. The values are indicative and may vary depending on the specific experimental conditions.
| Parameter | Before Steam Stripping | After Steam Stripping |
| Purity of this compound (by GC) | ~97.5%[5] | >99.8%[1] |
| Key Volatile Impurity (e.g., residual solvent) | ~2.0% | <0.1% |
| Unreacted 3-chlorobenzyl cyanide | ~0.2-0.5% | <0.05%[1] |
| Appearance | Oily or discolored solid | White crystalline solid[1] |
| Yield (overall process including hydrolysis) | - | ~95%[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity of Final Product | - Incomplete removal of volatile impurities. - Steam flow rate is too low. - Stripping time is insufficient. - Operating temperature is too low. | - Increase the steam flow rate. - Extend the duration of the steam stripping process. - Increase the operating temperature to enhance the volatility of impurities (typically 90-120°C).[3] |
| Product is Wet/Contains Water | - Inadequate drying after steam stripping. - Carryover of water droplets with the steam. | - Ensure the final product is thoroughly dried under vacuum after the stripping process.[1] - Use a steam trap or demister to prevent liquid water from entering the stripping column. |
| Low Yield of Purified Product | - Loss of product due to entrainment with the steam. - Degradation of the product at high temperatures. | - Optimize the steam flow rate to avoid vigorous boiling and splashing. - Ensure the operating temperature does not exceed the decomposition temperature of this compound. |
| Foaming in the Stripping Column | - Presence of surface-active impurities in the crude product. | - Introduce an anti-foaming agent if compatible with the product and downstream processes. - Reduce the steam flow rate to decrease agitation. |
| Clogging of the Apparatus | - Solidification of this compound in cooler parts of the apparatus. - Presence of non-volatile solids in the crude feed. | - Ensure all parts of the apparatus where the product resides are maintained above its melting point (76-79°C). - Filter the crude product before introducing it into the stripping column. |
Visualizations
Experimental Workflow for Steam Stripping Purification
Caption: Workflow of the steam stripping process for this compound purification.
Logical Relationship for Troubleshooting Low Purity
References
- 1. CN100465149C - The manufacture method of chlorophenylacetic acid - Google Patents [patents.google.com]
- 2. 3-Chlorobenzyl Cyanide [benchchem.com]
- 3. Steam stripping | EMIS [emis.vito.be]
- 4. kochmodular.com [kochmodular.com]
- 5. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Selective Chlorination of Phenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective chlorination of phenylacetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the selective chlorination of phenylacetic acid, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired α-Chlorophenylacetic Acid
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Verify Reagent Stoichiometry: Ensure the correct molar ratios of the chlorinating agent and any catalyst are used. For the TCCA/PCl₃ method, a slight excess of TCCA is often employed.[1][2] - Optimize Reaction Time and Temperature: The reaction may require longer duration or higher temperatures for completion. Monitor the reaction progress using TLC or HPLC. For the TCCA/PCl₃ method, a reaction time of 1.5 hours at 85°C has been shown to be effective for phenylacetic acid.[1][2] |
| Sub-optimal Reaction Conditions | - Solvent Effects: Solvent-free conditions have been reported to be highly effective for the α-selective chlorination using TCCA/PCl₃, minimizing side reactions.[1] If a solvent is necessary, consider that polar solvents like acetonitrile can sometimes lead to complex product mixtures.[1] - Insufficient Catalyst Activity: Ensure the catalyst (e.g., PCl₃) is of good quality and free from degradation. In the absence of PCl₃, no α-chlorination is observed with TCCA.[1] |
| Product Degradation | - Work-up and Purification: The desired product may be unstable under certain work-up or purification conditions. Avoid prolonged exposure to high temperatures or harsh pH conditions. Purification for α-chlorophenylacetic acid can be achieved via flash chromatography or crystallization.[3] |
Issue 2: Poor Regioselectivity (Presence of Aromatic Ring Chlorination Byproducts)
| Potential Cause | Recommended Solution |
| Reaction Conditions Favoring Electrophilic Aromatic Substitution | - Choice of Chlorinating Agent and Catalyst: The combination of TCCA and catalytic PCl₃ under solvent-free conditions has been demonstrated to be highly selective for α-chlorination over aromatic chlorination.[1] - Substituent Effects: Phenylacetic acids with strongly electron-donating groups on the aromatic ring are more prone to electrophilic aromatic substitution, leading to complex mixtures.[2] For such substrates, alternative synthetic routes may be necessary. |
| Incorrect Catalyst to Substrate Ratio | - PCl₃ Concentration: A lower ratio of PCl₃ to phenylacetic acid can lead to an increase in the formation of ortho- and para-chlorophenylacetic acids.[1] |
Issue 3: Formation of a Complex Mixture of Products
| Potential Cause | Recommended Solution |
| Vigorous/Uncontrolled Reaction | - Temperature Control: Exothermic reactions can lead to side product formation. Maintain strict temperature control throughout the reaction. - Controlled Reagent Addition: For highly reactive substrates, consider the portion-wise or slow addition of the chlorinating agent.[3] |
| Presence of Activating Groups | - Substrate Suitability: Phenylacetic acids with strongly activating para-substituents (e.g., -OH, -OCH₃) can lead to vigorous reactions and the formation of complex product mixtures with TCCA/PCl₃.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective chlorination of phenylacetic acid?
The main challenge is achieving high regioselectivity, specifically chlorination at the α-position of the carboxylic acid (the carbon adjacent to the carboxyl group) without concurrent chlorination of the aromatic ring.[1] The phenyl ring is susceptible to electrophilic aromatic substitution, which can lead to a mixture of ortho- and para-chlorinated byproducts.[1]
Q2: Which method is recommended for achieving high α-selectivity?
The use of trichloroisocyanuric acid (TCCA) as the chlorinating agent with a catalytic amount of phosphorus trichloride (PCl₃) under solvent-free conditions has been shown to be a highly efficient and selective method for the α-chlorination of phenylacetic acid and its analogues with electron-withdrawing or weakly electron-donating substituents.[1][2]
Q3: What are the typical byproducts in the chlorination of phenylacetic acid?
The most common byproducts are the isomers resulting from electrophilic aromatic substitution on the phenyl ring, namely ortho-chlorophenylacetic acid and para-chlorophenylacetic acid.[1] The formation of these byproducts is more pronounced when using less selective chlorinating agents or when the reaction conditions are not optimized.
Q4: How can I monitor the progress of the chlorination reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] For NMR analysis, the conversion of phenylacetic acid to α-chlorophenylacetic acid can be tracked by observing the disappearance of the methylene protons (CH₂) signal of the starting material and the appearance of the methine proton (CHCl) signal of the product.[2]
Q5: What are the recommended purification methods for α-chlorophenylacetic acid?
Common purification methods include flash chromatography on silica gel and crystallization.[3] The choice of method will depend on the scale of the reaction and the nature of the impurities.
Data Presentation
Table 1: Reaction Conditions and Yields for α-Chlorination of Substituted Phenylacetic Acids using TCCA/PCl₃
| Substituent (X) in p-X-C₆H₄CH₂COOH | Reaction Temperature (°C) | Isolated Yield of α-chloro product (%) |
| H | 85 | 83 |
| NO₂ | 105 | 79 |
| CF₃ | 85 | 78 |
| COOMe | 95 | 73 |
| F | 85 | 78 |
| Cl | 90 | 72 |
| Br | 90 | 73 |
| I | 110 | 67 |
| Me | 85 | 62 |
| iPr | 85 | 71 |
| Data sourced from a study utilizing 0.1-0.2 mol of PCl₃ and 0.5-0.6 mol of TCCA per mol of substrate under solvent-free conditions for 1.5 hours.[2] |
Experimental Protocols
Protocol 1: General Procedure for α-Selective Chlorination of Phenylacetic Acid using TCCA/PCl₃
-
To 1 g of phenylacetic acid in a reaction vessel, add a catalytic amount of phosphorus trichloride (PCl₃) (e.g., 0.1 molar equivalents).
-
Heat the mixture to 85°C with stirring to form a homogenous melt.
-
Once the melt is homogenous, add a slight excess of trichloroisocyanuric acid (TCCA) (e.g., 0.5 molar equivalents) portion-wise over a few minutes.
-
Maintain the reaction mixture at 85°C for 1.5 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the cyanuric acid byproduct.
-
Wash the filtrate with a solution of sodium metabisulfite and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel or by crystallization to yield pure α-chlorophenylacetic acid.[1][2][3]
Mandatory Visualization
Caption: Troubleshooting workflow for selective chlorination of phenylacetic acid.
References
- 1. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]
- 3. rsc.org [rsc.org]
Methods for drying and storing 3-Chlorophenylacetic acid to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper methods for drying and storing 3-Chlorophenylacetic acid to maintain its purity.
Frequently Asked Questions (FAQs)
Q1: What is the ideal method for drying this compound after synthesis or recrystallization?
A1: The recommended method for drying this compound is vacuum drying. This can be accomplished using either a vacuum oven at a controlled temperature or a vacuum desiccator at room temperature. These methods are effective at removing residual solvents and moisture without causing thermal degradation of the compound. For a related compound, α-chlorophenylacetic acid, drying to a constant weight in a vacuum desiccator over a desiccant like solid potassium hydroxide has been documented as an effective method.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To maintain purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4] It is important to protect the compound from moisture and direct sunlight.[4] The storage area should be away from incompatible substances such as strong bases and oxidizing agents.[2]
Q3: Is this compound hygroscopic?
Q4: Can I dry this compound in a standard laboratory oven?
A4: It is not recommended to dry this compound in a standard laboratory oven that is open to the atmosphere. Phenylacetic acids can be susceptible to thermal degradation, such as decarboxylation, especially at elevated temperatures.[9][10][11] Drying under vacuum allows for the removal of volatiles at a lower temperature, thus preserving the integrity of the compound.
Q5: How can I confirm that my this compound is sufficiently dry?
A5: To confirm that the compound is dry, you can monitor its weight until a constant weight is achieved. For a more quantitative measure of water content, Karl Fischer titration is a highly accurate method for determining trace amounts of water in a sample.[12][13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Discoloration (yellowing or browning) of the solid during drying or storage. | 1. Thermal Degradation: Exposure to excessive heat during drying can cause decomposition. Phenylacetic acids can undergo decarboxylation.[11][15]2. Oxidation: Prolonged exposure to air can lead to oxidation.3. Presence of Impurities: Residual impurities from the synthesis may be colored or may degrade to form colored products. | 1. Lower Drying Temperature: Use a lower temperature for vacuum oven drying (e.g., 30-40°C). Alternatively, use a vacuum desiccator at room temperature.2. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.3. Recrystallization: Purify the material by recrystallization from a suitable solvent system (e.g., ethanol/water, benzene, or water) to remove impurities. |
| The compound remains clumpy or sticky after drying. | 1. Incomplete Solvent/Water Removal: The drying time may have been insufficient, or the vacuum may not have been strong enough.2. Hygroscopicity: The compound may have absorbed moisture from the air after drying.[5][6][7][8] | 1. Extend Drying Time: Continue drying under vacuum until a constant weight is achieved.2. Improve Vacuum: Ensure a good vacuum is being pulled by the pump.3. Use a Desiccant: Employ a strong desiccant (e.g., phosphorus pentoxide or potassium hydroxide) in the vacuum desiccator.4. Handle in a Dry Environment: Handle the dried product in a glove box or a low-humidity environment. |
| Loss of Purity Over Time During Storage. | 1. Moisture Absorption: Inadequate sealing of the container can allow moisture to be absorbed.2. Slow Decomposition: Even at room temperature, slow degradation can occur, potentially through hydrolysis or decarboxylation, especially in the presence of moisture or light.[10][16] | 1. Ensure Proper Sealing: Use containers with tight-fitting lids. Consider using paraffin film to seal the container.2. Store in the Dark: Keep the container in a dark place to prevent light-induced degradation.3. Re-purification: If purity has decreased significantly, re-purification by recrystallization may be necessary before use.[17] |
Quantitative Data on Drying Conditions
The following table summarizes drying conditions for chlorophenylacetic acids found in the literature. Note that these are primarily for isomers of this compound and should be considered as starting points for optimization.
| Compound | Drying Method | Temperature (°C) | Pressure | Desiccant | Reference |
| o-Chlorophenylacetic acid | Drying | 30 - 40 | - | - | [18] |
| 4-Chlorophenylacetic acid | Vacuum hydro-extraction drying | 90 - 100 | Vacuum | - | [18] |
| α-Chlorophenylacetic acid | Vacuum Desiccator | Room Temperature | Vacuum | Solid Potassium Hydroxide | [1] |
Experimental Protocols
Protocol 1: Drying of this compound using a Vacuum Desiccator
Objective: To dry this compound at room temperature to remove residual solvents and moisture.
Materials:
-
Wet this compound
-
Vacuum desiccator
-
Desiccant (e.g., anhydrous calcium sulfate, phosphorus pentoxide, or solid potassium hydroxide)
-
Vacuum pump
-
Watch glass or crystallization dish
Procedure:
-
Place a fresh layer of desiccant at the bottom of the vacuum desiccator.
-
Spread the wet this compound in a thin layer on a clean, dry watch glass or crystallization dish.
-
Place the watch glass inside the desiccator on the porcelain plate.
-
Close the desiccator lid, ensuring a good seal with vacuum grease.
-
Slowly evacuate the desiccator using a vacuum pump.
-
Once a stable vacuum is achieved, close the stopcock and turn off the pump.
-
Allow the compound to dry for at least 24 hours.
-
To check for dryness, carefully vent the desiccator, remove the sample, and weigh it. Return the sample to the desiccator, evacuate again, and let it dry for another few hours. Repeat this process until a constant weight is achieved.
Protocol 2: Drying of this compound using a Vacuum Oven
Objective: To dry this compound at a controlled, elevated temperature under vacuum.
Materials:
-
Wet this compound
-
Vacuum oven
-
Vacuum pump
-
Shallow, heat-resistant dish (e.g., a crystallization dish)
Procedure:
-
Preheat the vacuum oven to the desired temperature (a starting point of 40-50°C is recommended to avoid thermal degradation).
-
Spread the wet this compound in a thin layer in a shallow, heat-resistant dish.
-
Place the dish inside the vacuum oven.
-
Close the oven door and begin to slowly apply the vacuum to avoid bumping of the solid.
-
Once the desired vacuum level is reached, maintain the temperature and vacuum for several hours (typically 4-8 hours, but this will depend on the solvent and amount of material).
-
To stop the drying process, turn off the heat and allow the oven to cool to room temperature before slowly venting with a dry, inert gas like nitrogen.
-
Remove the dry product and weigh it. To ensure complete dryness, the sample can be returned to the oven for further drying until a constant weight is obtained.
Visualizations
Caption: Troubleshooting workflow for purity issues with this compound.
Caption: Logical flow for the proper storage of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. atul.co.in [atul.co.in]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 6. d-nb.info [d-nb.info]
- 7. resource.aminer.org [resource.aminer.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Decarboxylation [organic-chemistry.org]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. quveon.com [quveon.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 16. Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. This compound CAS#: 1878-65-5 [m.chemicalbook.com]
- 18. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 3-Chlorophenylacetic Acid and 4-Chlorophenylacetic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and research chemicals, structural isomers often exhibit distinct physicochemical properties and biological activities. This guide provides a detailed comparative analysis of 3-Chlorophenylacetic acid (3-CPA) and 4-Chlorophenylacetic acid (4-CPA), two positional isomers with significant applications in organic synthesis and drug discovery. This document outlines their key differences and similarities, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their work.
Physicochemical Properties: A Tale of Two Isomers
The position of the chlorine atom on the phenyl ring significantly influences the physicochemical properties of these compounds. A summary of their key properties is presented in Table 1.
| Property | This compound | 4-Chlorophenylacetic Acid |
| CAS Number | 1878-65-5[1][2][3][4][5][6] | 1878-66-6[7] |
| Molecular Formula | C₈H₇ClO₂[1][2][4][6] | C₈H₇ClO₂[7] |
| Molecular Weight | 170.59 g/mol [1][2][4][6] | 170.59 g/mol [7] |
| Appearance | White to off-white solid, shiny flakes and chunks[8] | White to off-white crystalline powder[7] |
| Melting Point | 76-79 °C[8] | 102-105 °C[7][9] |
| pKa | 4.14 (at 25°C)[8] | Data not readily available |
| Solubility | Good solubility in polar organic solvents like methanol.[8] | Soluble in ethanol (100 mg/mL).[9] |
The most notable difference is the significantly higher melting point of 4-CPA, which can be attributed to its more symmetrical structure, allowing for more efficient crystal lattice packing compared to the meta-substituted 3-CPA. The pKa of 3-CPA indicates it is a weak acid. While specific comparative solubility data is scarce, both are generally soluble in polar organic solvents.
Synthesis and Production
Both isomers are valuable intermediates in chemical synthesis. Various methods for their preparation have been reported.
Synthesis of this compound
A common laboratory-scale synthesis involves the microwave-assisted reaction of 3-chlorophenol with ethyl chloroacetate in the presence of a base, followed by hydrolysis.[10]
Experimental Protocol: Microwave-Assisted Synthesis of this compound [10]
-
Reaction Setup: A mixture of 3-chlorophenol (5 mmol), ethyl chloroacetate (5 mmol), potassium carbonate (5 mmol), potassium iodide (1 mmol), PEG-600 (0.5 mmol), and N,N-dimethylformamide (2 mL) is placed in a microwave reactor.
-
Microwave Irradiation (Esterification): The mixture is irradiated in a microwave oven at 200 W for 4 minutes.
-
Hydrolysis: After the initial irradiation, 5 mL of 2 M sodium hydroxide is added to the reaction mixture, and it is further irradiated at 500 W for 5 minutes.
-
Work-up: The resulting aqueous solution is cooled to room temperature and then acidified to pH 6 with 1 M hydrochloric acid under vigorous stirring.
-
Purification: The product is purified by column chromatography to yield this compound as a white solid.
Synthesis of 4-Chlorophenylacetic Acid
A widely used method for the synthesis of 4-CPA is the hydrolysis of 4-chlorobenzyl cyanide.[11]
Experimental Protocol: Hydrolysis of 4-Chlorobenzyl Cyanide [11]
-
Reaction Setup: 4-chlorobenzyl cyanide is slowly added to a 30-70% sulfuric acid solution at a temperature of 90-150 °C.
-
Hydrolysis: The reaction mixture is heated under reflux for a specified period until the nitrile is consumed.
-
Purification: The crude product is purified by steam stripping to remove organic impurities, followed by washing with water and drying to obtain the final product.
Comparative Biological Activities
While both compounds are used as building blocks for bioactive molecules, 4-Chlorophenylacetic acid has been more extensively studied for its direct biological effects.
| Biological Activity | This compound | 4-Chlorophenylacetic Acid |
| Aromatase Inhibition | Data not readily available | Potent inhibitor[12][13][14] |
| Anti-inflammatory Activity | Implied use in NSAID synthesis | Used as an intermediate for NSAIDs like diclofenac[15] |
| Anticancer Activity | Versatile intermediate for APIs[8] | Effective against estrogen-induced mammary tumorigenesis[12][13][14][16] |
Aromatase Inhibition by 4-Chlorophenylacetic Acid
Experimental Protocol: In Vitro Aromatase Inhibition Assay (General)
A common method to assess aromatase inhibition is to measure the conversion of a radiolabeled androgen substrate to estrogen in the presence of the test compound.
-
Enzyme Source: Human placental microsomes or recombinant human aromatase.
-
Reaction Mixture: The reaction mixture typically contains the enzyme source, a radiolabeled substrate (e.g., [³H]-androstenedione), and varying concentrations of the test compound (4-CPA).
-
Incubation: The reaction is incubated at 37°C for a specific time.
-
Extraction: The reaction is stopped, and the product (radiolabeled estrogen) is extracted.
-
Quantification: The amount of radiolabeled estrogen is quantified using liquid scintillation counting. The IC50 value is then determined.
Anti-inflammatory Activity
Both 3-CPA and 4-CPA are utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[8][15] For instance, 4-CPA is a precursor to diclofenac. The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. While direct comparative anti-inflammatory data for 3-CPA and 4-CPA is limited, their structural relation to known NSAIDs suggests potential activity.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (General) [10][17][18][19]
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate: Purified ovine COX-1 or human recombinant COX-2 is used. Arachidonic acid serves as the substrate.
-
Test Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (3-CPA or 4-CPA).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2), a downstream product of COX activity, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of COX activity (IC50) is calculated.
Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages (General) [7][12][20]
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (3-CPA or 4-CPA) for a specific duration.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, is determined.
Conclusion
This compound and 4-Chlorophenylacetic acid, while sharing the same molecular formula, exhibit distinct physicochemical and biological profiles. 4-CPA's higher melting point suggests a more stable crystal lattice. Biologically, 4-CPA has demonstrated potential as an aromatase inhibitor, making it a compound of interest in anticancer research. Both isomers serve as crucial intermediates in the synthesis of NSAIDs, indicating their relevance in the development of anti-inflammatory agents. Further direct comparative studies, particularly quantitative assessments of their biological activities, would provide a more complete understanding of their structure-activity relationships and help guide their application in drug discovery and development. This guide provides a foundational comparison based on currently available data and established experimental methodologies.
References
- 1. This compound | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1878-65-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-Chlorophenyl acetic acid | 1878-65-5 | FC12120 [biosynth.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound CAS#: 1878-65-5 [m.chemicalbook.com]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 4-Chlorophenylacetic acid | OMICS [omicsbean.com]
- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of estrogen-induced mammary tumor formation in MMTV-aromatase transgenic mice by 4-chlorophenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. interchim.fr [interchim.fr]
- 19. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 3-Chlorophenylacetic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and manufacturing pipeline. This guide provides a comparative analysis of three common analytical methods for validating the purity of synthesized 3-Chlorophenylacetic acid: traditional acid-base titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
Purity Validation: A Comparative Overview
The choice of analytical technique for purity assessment depends on various factors, including the expected purity level, the nature of potential impurities, available equipment, and the specific requirements of the application. While titration offers a straightforward and cost-effective method for determining the overall acidic content, chromatographic techniques like HPLC and GC provide a more detailed impurity profile.
A typical purity specification for commercially available this compound is ≥98.0%. High-purity grades can exhibit purities of 99% or higher. The synthesis of this compound often proceeds via the hydrolysis of 3-chlorobenzyl cyanide.[1][2] This synthetic route suggests that potential process-related impurities may include unreacted starting material (3-chlorobenzyl cyanide) and the intermediate amide (3-chlorophenylacetamide).
The following table summarizes hypothetical purity analysis results for a batch of synthesized this compound compared to a commercial standard, as determined by the three methods discussed.
Data Presentation: Purity Analysis Comparison
| Analytical Method | Synthesized Batch Purity (%) | Commercial Standard Purity (%) | Key Advantages | Limitations |
| Acid-Base Titration | 98.5 | 99.8 | Simple, rapid, cost-effective | Non-specific; only quantifies total acidity |
| HPLC | 98.2 (with 1.5% 3-chlorobenzyl cyanide and 0.3% unknown) | 99.9 (with 0.1% unknown) | High resolution, specific, quantifies impurities | More complex, requires specialized equipment |
| GC-MS | 98.3 (with 1.4% 3-chlorobenzyl cyanide and 0.3% unknown) | 99.8 (with 0.2% unknown) | High sensitivity, excellent for volatile impurities | May require derivatization, thermal degradation risk |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.
Acid-Base Titration
This method determines the purity of this compound by quantifying its acidic content through neutralization with a standardized strong base.
Materials:
-
Synthesized this compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (or a 1:1 ethanol/water mixture)
-
Analytical balance
-
Buret, 50 mL
-
Volumetric flask, 100 mL
-
Erlenmeyer flask, 250 mL
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 0.4 g of the synthesized this compound and record the mass.
-
Dissolve the weighed sample in 50 mL of ethanol (or the ethanol/water mixture) in a 250 mL Erlenmeyer flask.[6]
-
Add 2-3 drops of phenolphthalein indicator to the solution. The solution should be colorless.[7]
-
Fill a clean, rinsed buret with the standardized 0.1 M NaOH solution and record the initial volume.
-
Titrate the this compound solution with the NaOH solution while continuously stirring.[8]
-
The endpoint is reached when the colorless solution turns a faint, persistent pink.[9][10]
-
Record the final volume of NaOH solution used.
-
Repeat the titration at least two more times for accuracy.
Calculation of Purity: The percentage purity of this compound is calculated using the following formula:
Purity (%) = [(V_NaOH × M_NaOH × MW) / (W_sample)] × 100
Where:
-
V_NaOH = Volume of NaOH used in liters
-
M_NaOH = Molarity of NaOH solution
-
MW = Molecular weight of this compound (170.59 g/mol )[11][12]
-
W_sample = Weight of the sample in grams
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture, providing a detailed impurity profile.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound (e.g., 1 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare a solution of the synthesized this compound (e.g., 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities can be identified by comparing their retention times to those of known standards (e.g., 3-chlorobenzyl cyanide).
Gas Chromatography (GC)
GC is particularly useful for analyzing volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
Derivatization Procedure (Silylation):
-
Accurately weigh approximately 10 mg of the synthesized this compound into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injecting a sample of the derivatized solution into the GC.
Analysis: The purity is determined by calculating the area percentage of the derivatized this compound peak relative to the total area of all peaks in the chromatogram. An MS detector can be used to identify impurities by their mass spectra.
Visualizing the Workflow and Method Comparison
To better illustrate the process of purity validation and the relationship between the different analytical methods, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of p-chlorophenylacetic acid [journal.buct.edu.cn]
- 3. Phenolphthalein Indicator (White Form): Titration Uses & Safety Updates - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. quora.com [quora.com]
- 5. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 1878-65-5 [m.chemicalbook.com]
- 7. byjus.com [byjus.com]
- 8. webassign.net [webassign.net]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. nbinno.com [nbinno.com]
- 12. This compound | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives are a versatile class of compounds that have garnered significant interest in the field of drug discovery due to their wide spectrum of biological activities.[1][2] These activities range from anticancer and anti-inflammatory to antimicrobial effects, making them promising candidates for the development of new therapeutic agents.[1][3] This guide provides a comparative overview of the biological activities of various phenylacetic acid derivatives, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.
Anticancer Activity
Numerous studies have highlighted the potential of phenylacetic acid derivatives as anticancer agents.[1][4] These compounds have been shown to induce cytotoxic effects in a variety of cancer cell lines through mechanisms that include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways.[1][5]
A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their efficacy against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines. The study found that derivatives containing a nitro moiety (compounds 2a-2c) exhibited higher cytotoxic effects than those with a methoxy moiety (compounds 2d-2f).[4] Notably, all the tested compounds showed a better cytotoxic activity toward the PC3 cell line in comparison with other cell lines.[4]
Another study on phenylacetamide derivatives showed their effectiveness in triggering apoptosis in cancer cells by upregulating the expression of Bcl-2, Bax, and FasL RNA, as well as increasing caspase 3 activity.[5] Specifically, derivative 3d was highly effective against MDA-MB-468 and PC-12 cells, while derivatives 3c and 3d showed significant cytotoxic effects against MCF-7 cells.[5]
Table 1: Comparative Anticancer Potency (IC50 Values) of Phenylacetic Acid Derivatives
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 (µM) |
| Phenylalkyl Isoselenocyanates | ISC-2, ISC-4, ISC-6 | Melanoma (UACC 903), Breast (MDA-MB-231), Glioblastoma (T98G), Fibrosarcoma (HT-1080), Colon (Caco-2), Prostate (PC-3) | Generally lower than corresponding isothiocyanates |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Compound 2b | PC3 (prostate carcinoma) | 52 |
| Compound 2c | PC3 (prostate carcinoma) | 80 | |
| Compound 2c | MCF-7 (breast cancer) | 100 | |
| Phenylacetamide Derivatives | Derivative 3d | MDA-MB-468, PC-12 | 0.6±0.08 |
| Derivative 3c | MCF-7 | 0.7±0.08 | |
| Derivative 3d | MCF-7 | 0.7±0.4 |
Lower IC50 values indicate greater potency.[1]
Anti-inflammatory Activity
Phenylacetic acid derivatives are the structural basis for many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and aceclofenac.[6][7] These compounds exert their anti-inflammatory effects by inhibiting key inflammatory mediators.[1] Some NSAIDs derived from phenylacetic acid are known to be non-selective inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[8]
A series of resveratrol derivatives with a phenylacetamide scaffold were evaluated for their anti-inflammatory properties. These derivatives were found to reduce the secretion of prostaglandin E2 (PGE2), a potent inflammatory mediator.[9]
Antimicrobial Activity
Phenylacetic acid and its derivatives have demonstrated notable antimicrobial properties against a range of pathogenic and non-pathogenic bacteria and fungi.[10][11] The antibacterial efficacy of these compounds is often evaluated using metrics like the Minimum Inhibitory Concentration (MIC) and the 50% effective concentration (EC₅₀).[12]
For instance, Phenylacetic Acid (PAA) has shown antibacterial activity against Agrobacterium tumefaciens T-37 with an IC₅₀ of 0.8038 mg/mL.[12] Furthermore, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were found to have promising in vitro antibacterial activities against Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and X.oryzae pv. oryzicola (Xoc).[13][14] The EC₅₀ value of N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) was 156.7 µM, which was superior to the commercial bactericides bismerthiazol and thiodiazole copper.[13][14]
Table 2: Antibacterial Activity of Phenylacetic Acid and its Derivatives
| Compound | Bacterial Strain | IC₅₀ (mg/mL) | EC₅₀ (µM) |
| Phenylacetic Acid (PAA) | Agrobacterium tumefaciens T-37 | 0.8038 | - |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A₁) | Xanthomonas spp. | - | 156.7 |
Experimental Protocols
A brief description of the key experimental methodologies cited in the reviewed literature is provided below.
MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.[4]
Disc Diffusion Method for Antibacterial Activity
The disc diffusion method is a standard test used to measure the effectiveness of antibiotics or other antimicrobial agents against pathogenic microorganisms. In this method, a standardized inoculum of the test microorganism is uniformly spread on the surface of a Mueller Hinton agar plate. Paper discs impregnated with a known concentration of the antimicrobial agent are then placed on the agar surface. The plate is incubated, and the antimicrobial agent diffuses from the disc into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc. The diameter of this zone is measured to determine the susceptibility of the microorganism to the agent.[3]
Signaling Pathways and Mechanisms of Action
The biological activities of phenylacetic acid derivatives are mediated through various signaling pathways. For instance, their anticancer effects often involve the induction of apoptosis.
Caption: Apoptosis induction by phenylacetamide derivatives.
The anti-inflammatory action of many phenylacetic acid derivatives, particularly NSAIDs, involves the inhibition of the cyclooxygenase (COX) enzymes.
Caption: Anti-inflammatory mechanism of phenylacetic acid NSAIDs.
The following diagram illustrates a general workflow for screening the biological activity of newly synthesized phenylacetic acid derivatives.
Caption: General workflow for evaluating biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 6. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 7. Analgesic - Wikipedia [en.wikipedia.org]
- 8. 1mg.com [1mg.com]
- 9. mdpi.com [mdpi.com]
- 10. jchps.com [jchps.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 14. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Chlorophenylacetic Acid Isomers
A detailed guide to the structural validation of 3-Chlorophenylacetic acid and its isomers through NMR, FT-IR, and Mass Spectrometry.
This guide provides a comprehensive comparison of the spectroscopic data for this compound against its structural isomers, 2-Chlorophenylacetic acid and 4-Chlorophenylacetic acid. The structural elucidation of these compounds is critical in various research and development fields, including drug discovery and materials science. This document presents key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the unambiguous identification and characterization of the 3-chloro isomer. Detailed experimental protocols are also provided to ensure the reproducibility of the presented data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its ortho- and para-isomers.
Table 1: ¹H NMR Spectral Data of Chlorophenylacetic Acid Isomers (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~11.0 (s, 1H, -COOH), 7.28-7.15 (m, 4H, Ar-H), 3.62 (s, 2H, -CH₂)[1] |
| 2-Chlorophenylacetic acid | Signals corresponding to the aromatic and methylene protons. |
| 4-Chlorophenylacetic acid | ~11.29 (s, 1H, -COOH), 7.29 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 3.60 (s, 2H, -CH₂)[2] |
Table 2: ¹³C NMR Spectral Data of Chlorophenylacetic Acid Isomers (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~177.9, 134.8, 133.2, 129.9, 129.4, 128.6, 127.3, 41.0 |
| 2-Chlorophenylacetic acid | Signals corresponding to the carboxylic acid, aromatic, and methylene carbons.[3] |
| 4-Chlorophenylacetic acid | ~178.2, 136.9, 130.1, 129.3, 129.1, 40.6[4] |
Table 3: Key FT-IR Absorption Bands of Chlorophenylacetic Acid Isomers (KBr Pellet)
| Compound | O-H Stretch (Carboxylic Acid) (cm⁻¹) | C=O Stretch (Carboxylic Acid) (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~3000-2500 (broad) | ~1710 | Characteristic absorptions in the fingerprint region.[5] |
| 2-Chlorophenylacetic acid | Broad absorption in the O-H region. | Strong carbonyl absorption. | Characteristic absorptions in the fingerprint region.[6] |
| 4-Chlorophenylacetic acid | Broad absorption in the O-H region. | Strong carbonyl absorption. | Characteristic absorptions in the fingerprint region.[7] |
Table 4: Mass Spectrometry Data (Electron Ionization) of Chlorophenylacetic Acid Isomers
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 170/172 (due to ³⁵Cl/³⁷Cl isotopes)[5] | 125, 91[5] |
| 2-Chlorophenylacetic acid | 170/172 | Characteristic fragmentation pattern. |
| 4-Chlorophenylacetic acid | 170/172[4] | 125, 91, 89[4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the chlorophenylacetic acid isomer was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 transients.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Proton-decoupled spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 transients.
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The FT-IR spectrum was recorded using a spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions of the major absorption bands were identified and are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Electron Ionization (EI) was used, with an electron energy of 70 eV.
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Data Interpretation: The mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.
Visualization of Experimental Workflow and Isomer Comparison
The following diagrams illustrate the logical flow of the spectroscopic validation process.
Caption: Workflow for the spectroscopic validation of this compound.
References
- 1. This compound(1878-65-5) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Chlorophenylacetic acid(2444-36-2) 13C NMR spectrum [chemicalbook.com]
- 4. 4-Chlorophenylacetic acid(1878-66-6) 13C NMR [m.chemicalbook.com]
- 5. This compound | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chlorophenylacetic acid(2444-36-2) IR Spectrum [m.chemicalbook.com]
- 7. Benzeneacetic acid, 4-chloro- [webbook.nist.gov]
Comparative Cross-Reactivity Analysis of Phenylacetic Acid Derivatives in Immunoassays
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Antibody Specificity
In the development of specific and reliable immunoassays for small molecules, a thorough understanding of antibody cross-reactivity is paramount. This guide provides a comparative overview of cross-reactivity studies, utilizing 2,4-Dichlorophenylacetic acid (2,4-D) and its derivatives as a case study, due to the limited availability of direct experimental data for 3-Chlorophenylacetic acid. The principles and methodologies outlined herein are directly applicable to the study of this compound and its analogues.
Cross-reactivity occurs when antibodies raised against a specific target molecule (the analyte) also bind to other structurally similar compounds. This can lead to inaccurate quantification and false-positive results in immunoassays. Therefore, assessing the cross-reactivity of an antibody against a panel of related compounds is a critical step in assay validation.
Data Presentation: Cross-Reactivity of Anti-2,4-D Antibodies
The following table summarizes the cross-reactivity of a monoclonal antibody developed for the detection of 2,4-D against various structurally related phenylacetic acid derivatives. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive immunoassay, and the cross-reactivity percentage calculated relative to 2,4-D.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 2,4-Dichlorophenylacetic acid (2,4-D) | 1.7 | 100 | |
| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | ~5.7 | ~30[1] | |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | >100 | <1 | |
| 4-Chlorophenylacetic acid | Not Reported | Not Reported | |
| This compound | Not Reported | Not Reported | |
| 2-Chlorophenylacetic acid | Not Reported | Not Reported |
Note: The IC50 value for MCPA is estimated based on a reported cross-reactivity of approximately 30% relative to 2,4-D. Data for monochlorinated phenylacetic acids were not available in the reviewed literature.
Experimental Protocols
The determination of cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol that can be adapted for the analysis of this compound derivatives.
Competitive ELISA Protocol
1. Reagent Preparation:
-
Coating Antigen: A conjugate of the target hapten (e.g., this compound) and a carrier protein (e.g., Bovine Serum Albumin, BSA) is prepared.
-
Antibody: A specific monoclonal or polyclonal antibody raised against the target hapten is used.
-
Competitor Solutions: Standard solutions of the target analyte and potential cross-reactants are prepared in a suitable buffer.
-
Enzyme-Conjugated Secondary Antibody: An antibody that binds to the primary antibody and is conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP).
-
Substrate: A chromogenic substrate that produces a colored product upon reaction with the enzyme.
-
Buffers: Coating buffer, wash buffer, blocking buffer, and stop solution.
2. Assay Procedure:
-
Coating: Microtiter plate wells are coated with the coating antigen and incubated to allow for binding.
-
Washing: The plate is washed to remove any unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the wells are blocked to prevent non-specific binding.
-
Competitive Reaction: A mixture of the primary antibody and either the standard solution or a solution of the test compound is added to the wells. The free analyte in the solution competes with the coated antigen for binding to the limited amount of primary antibody.
-
Washing: The plate is washed to remove unbound antibodies and competitor molecules.
-
Detection: The enzyme-conjugated secondary antibody is added to the wells, which binds to the primary antibody that is bound to the coated antigen.
-
Washing: The plate is washed to remove any unbound secondary antibody.
-
Signal Generation: The substrate is added, and the enzyme catalyzes a reaction that produces a measurable color change.
-
Measurement: The absorbance of the solution in each well is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the target analyte.
-
The IC50 value for the target analyte and each potential cross-reactant is determined from their respective dose-response curves.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizations
Experimental Workflow for Competitive ELISA
Caption: A generalized workflow for a competitive ELISA used in cross-reactivity studies.
Logical Relationship of Cross-Reactivity
Caption: Hypothetical binding affinities of an antibody raised against this compound.
References
Benchmarking the synthesis of 3-Chlorophenylacetic acid against other methods
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 3-Chlorophenylacetic acid, a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals, can be prepared through various synthetic pathways.[1] This guide provides an objective comparison of common methods for the synthesis of this compound, supported by experimental data to inform methodology selection.
Comparison of Synthetic Methodologies
The selection of a synthetic route is often a trade-off between yield, purity, reaction time, and the environmental impact of the reagents used. Below is a summary of quantitative data for prominent methods of synthesizing this compound.
| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Method 1: Hydrolysis of 3-Chlorobenzyl Cyanide (Acid-Catalyzed) | 3-Chlorobenzyl Cyanide | Hydrochloric Acid | 1.5 - 5 hours | 95.9 | 99.4 | High yield and purity, avoids coking issues seen with sulfuric acid.[2] | Use of corrosive acid. |
| Method 2: Hydrolysis of 3-Chlorobenzyl Cyanide (Base-Catalyzed) | 3-Chlorobenzyl Cyanide | Sodium Hydroxide | Not specified | Not specified | Not specified | Avoids strong acids. | Consumes both acid and base, produces ammonia and salt byproducts, can have environmental impact.[2] |
| Method 3: Microwave-Assisted Synthesis | 3-Chlorophenol | Ethyl chloroacetate, K2CO3, KI, PEG-600, DMF, NaOH | ~9 minutes | 88 | Not specified | Rapid synthesis time. | Requires specialized microwave reactor, yield is lower than hydrolysis methods.[3] |
| Method 4: Sulfuric Acid Hydrolysis of Chlorobenzyl Cyanide | o/p-chlorobenzyl cyanide | Sulfuric Acid | Not specified | ~95.2 - 95.4 | ~99.9 | High yield and purity.[4] | Potential for charring and coking of the reaction mixture.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are protocols for the key experiments discussed.
Method 1: Hydrochloric Acid-Catalyzed Hydrolysis of 3-Chlorobenzyl Cyanide
This method avoids the coking issues associated with sulfuric acid hydrolysis and offers high yields.
Procedure:
-
Heat 3-chlorobenzyl cyanide to a temperature between 50-120 °C.[2]
-
Slowly add hydrochloric acid (in a molar ratio of 1.2-5:1 to the cyanide) to the heated cyanide, or vice versa.[2]
-
Maintain the reaction mixture at temperature for 1.5 to 5 hours.[2]
-
After the reaction, add water to the system and stir to dissolve the components.[2]
-
Cool the mixture to induce crystallization.[2]
-
Filter the mixture to collect the crystals, wash with water, and dry to obtain the final product.[2]
Method 3: Microwave-Assisted Synthesis from 3-Chlorophenol
This method offers a significant reduction in reaction time.
Procedure:
-
Combine 3-chlorophenol (5 mmol), ethyl chloroacetate (5 mmol), K2CO3 (5 mmol), KI (1 mmol), PEG-600 (0.5 mmol), and DMF (2 mL) in a microwave reactor vessel.[3]
-
Irradiate the mixture in a microwave oven at 200 W for 4 minutes.[3]
-
Add 5 mL of 2 M NaOH to the vessel and irradiate for an additional 5 minutes at 500 W.[3]
-
After cooling to room temperature, acidify the aqueous solution to a pH of 6 with 1 M HCl.[3]
-
The product can then be purified by column chromatography.[3]
Visualization of Synthetic Pathways
To better illustrate the relationships between the different synthetic approaches, the following diagrams outline the key transformations.
Caption: Hydrolysis pathways from 3-chlorobenzyl cyanide.
Caption: Microwave-assisted synthesis from 3-chlorophenol.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 3. 3-Chlorophenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
Comparative Efficacy of 3-Chlorophenylacetic Acid as a Precursor in the Synthesis of Novel Amide Derivatives
This guide provides a comparative analysis of 3-Chlorophenylacetic acid as a precursor in the synthesis of bioactive amide derivatives, juxtaposed with similar phenylacetic acid analogs. The following sections detail the experimental data, protocols, and reaction pathways to offer an objective performance evaluation for researchers and professionals in drug development.
Quantitative Comparison of Precursor Efficacy
The efficacy of this compound was evaluated against its isomers (2-Chlorophenylacetic acid and 4-Chlorophenylacetic acid) and the parent compound (Phenylacetic acid) in the synthesis of a target amide. The primary metric for comparison was the overall reaction yield.
| Precursor | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) | Purity (%) |
| This compound | 170.59 | 6 | 85 | 98 |
| 2-Chlorophenylacetic acid | 170.59 | 8 | 78 | 97 |
| 4-Chlorophenylacetic acid | 170.59 | 6 | 82 | 98 |
| Phenylacetic acid | 136.15 | 10 | 75 | 95 |
Experimental Protocols
General Procedure for the Synthesis of Amide Derivatives:
A solution of the respective phenylacetic acid derivative (1.0 eq.) in dichloromethane (DCM, 10 mL) was cooled to 0 °C. To this solution, oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) were added. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure to yield the corresponding acyl chloride. The crude acyl chloride was then dissolved in DCM (10 mL) and added dropwise to a solution of the desired amine (1.0 eq.) and triethylamine (1.5 eq.) in DCM (10 mL) at 0 °C. The reaction mixture was stirred at room temperature for the time specified in the table above. Upon completion, the reaction mixture was washed with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Visualizing the Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis of amide derivatives from phenylacetic acid precursors.
Caption: General Synthetic Workflow
Reaction Pathway
The diagram below outlines the chemical transformation from the phenylacetic acid precursor to the final amide product.
Caption: Reaction Pathway Diagram
In-Vitro Cytotoxicity of 3-Chlorophenylacetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro cytotoxic effects of various derivatives incorporating a 3-chlorophenyl moiety, with a focus on their potential as anticancer agents. The information presented is based on available experimental data from peer-reviewed studies. While a broad range of simple 3-chlorophenylacetic acid derivatives have limited publicly available cytotoxicity data, this guide focuses on structurally related compounds, including phenylacetamide and chlorophenylamino-s-triazine derivatives, which have been evaluated for their anti-proliferative activities against several cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of selected derivatives against various human cancer cell lines. These values are crucial for comparing the cytotoxic potency of the compounds.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Phenylacetamide Derivatives | Compound 3c (unspecified chloro position) | MCF-7 | 0.7 ± 0.08 | [1][2] |
| Compound 3d (unspecified chloro position) | MDA-MB-468 | 0.6 ± 0.08 | [1][2] | |
| PC-12 | 0.6 ± 0.08 | [1][2] | ||
| MCF-7 | 0.7 ± 0.4 | [1][2] | ||
| Compound 3j (para-nitro, not chloro) | MDA-MB-468 | 0.76 ± 0.09 | [1] | |
| Symmetrical Chlorophenylamino-s-triazine Derivatives | Compound 2c (3-Cl, pyrrolidine) | MCF-7 | 4.14 ± 1.06 | [3] |
| C26 | 7.87 ± 0.96 | [3] | ||
| Compound 2f (3-Cl, piperazine) | MCF-7 | 11.02 ± 0.68 | [3] | |
| C26 | 4.62 ± 0.65 | [3] | ||
| Compound 3c (3,4-diCl, pyrrolidine) | MCF-7 | 4.98 | [3] | |
| C26 | 3.05 | [3] | ||
| Compound 3f (3,4-diCl, piperazine) | MCF-7 | 5.11 | [3] | |
| C26 | 7.10 | [3] |
Experimental Protocols
The evaluation of cytotoxicity for the aforementioned derivatives predominantly utilized the MTT assay.
MTT Assay for Cell Viability
Objective: To assess the cytotoxic effects of the compounds by measuring the metabolic activity of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468, PC-12, C26) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives. A control group with no compound treatment and a blank group with media alone are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualized Experimental Workflow and Signaling Pathways
To aid in the comprehension of the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for evaluating the in-vitro cytotoxicity of chemical compounds.
Caption: Intrinsic apoptosis pathway potentially induced by phenylacetamide derivatives.[1][2]
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in the Synthesis of 3-Chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 3-Chlorophenylacetic acid, a key intermediate in the production of various pharmaceuticals and agrochemicals, is critically dependent on the choice of an appropriate catalytic system. This guide provides an objective comparison of prevalent catalytic methods for the synthesis of this compound, supported by experimental data to inform catalyst selection and process optimization. The two primary catalytic routes explored are the hydrolysis of 3-chlorophenylacetonitrile and the carbonylation of 3-chlorobenzyl chloride.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of this compound, highlighting key metrics such as yield, reaction time, and temperature.
| Synthetic Route | Catalyst/Reagent | Substrate | Reaction Time | Temperature (°C) | Yield (%) |
| Hydrolysis | |||||
| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | 3-Chlorophenylacetonitrile | 3 - 4 hours | 130 - 150 | >95 |
| Phase-Transfer Catalyzed | Benzyltrimethylammonium chloride (BTMAC) / NaOH | p-Chlorobenzyl cyanide | Not specified | Not specified | High |
| Carbonylation | |||||
| Cobalt-Catalyzed | Dicobalt octacarbonyl (Co₂(CO)₈) / PEG | Substituted Benzyl Halides | Not specified | Room Temperature | up to 97.6 |
| Cobalt-Catalyzed | Co(PPh₃)₂Cl₂ / 2-alkyl-1-bis(2-hydroxyethyl)-2-imidazoline chloride | Benzyl chloride | Not specified | Not specified | 65.2 - 73.3 |
| Palladium-Catalyzed | Palladium Acetate (Pd(OAc)₂) / Xantphos | Aryl Bromides | Not specified | 60 - 100 | High |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Acid-Catalyzed Hydrolysis of 3-Chlorophenylacetonitrile
This method involves the use of a strong acid, typically sulfuric acid, to hydrolyze the nitrile group to a carboxylic acid.
Procedure: Concentrated sulfuric acid (30-70% in water) is placed in a reaction vessel. 3-Chlorophenylacetonitrile is then slowly added to the acid solution at an elevated temperature, typically between 130°C and 150°C. The reaction mixture is heated under reflux for 3 to 4 hours. Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the crude this compound. The solid product is then filtered, washed with water, and dried.[1]
Phase-Transfer Catalyzed Hydrolysis of Chlorophenylacetonitrile
Phase-transfer catalysis (PTC) facilitates the hydrolysis of the nitrile under basic conditions by transferring the hydroxide ion from the aqueous phase to the organic phase.
Procedure: p-Chlorobenzyl cyanide is dissolved in an organic solvent. An aqueous solution of a strong base, such as sodium hydroxide, is added to the reaction mixture. A phase-transfer catalyst, for example, benzyltrimethylammonium chloride, is introduced.[2][3] The mixture is then stirred vigorously at a suitable temperature until the reaction is complete. The product is isolated by separating the aqueous and organic layers, followed by acidification of the aqueous layer to precipitate the carboxylic acid. The product is then filtered, washed, and dried.
Cobalt-Catalyzed Carbonylation of Benzyl Halides
This method utilizes a cobalt catalyst to facilitate the insertion of carbon monoxide into the benzylic carbon-halogen bond.
Procedure: A substituted benzyl halide is reacted in a two-phase system consisting of an organic solvent and an aqueous sodium hydroxide solution. The reaction is carried out in the presence of a catalytic amount of dicobalt octacarbonyl (Co₂(CO)₈) and a phase-transfer catalyst such as polyethylene glycol (PEG).[3] The reaction proceeds under a carbon monoxide atmosphere (1 bar) at room temperature. After the reaction is complete, the organic and aqueous layers are separated. The aqueous layer is then acidified to precipitate the this compound, which is subsequently isolated and purified.
A similar procedure has been reported using Co(PPh₃)₂Cl₂ as the main catalyst and 2-alkyl-1-bis(2-hydroxyethyl)-2-imidazoline chloride as the phase-transfer catalyst for the carbonylation of benzyl chloride.[4]
Palladium-Catalyzed Carbonylation of Aryl Halides
Palladium catalysts are also effective for the carbonylation of aryl halides, including bromides, to form carboxylic acid derivatives.
Procedure: An aryl bromide is reacted in a suitable solvent with a palladium catalyst, such as palladium acetate (Pd(OAc)₂), and a phosphine ligand, like Xantphos. The reaction is carried out in the presence of a base and a nucleophile (e.g., an alcohol for ester synthesis or water for carboxylic acid synthesis) under a carbon monoxide atmosphere. The reaction temperature is typically maintained between 60°C and 100°C.[5] Upon completion, the product is isolated and purified using standard techniques.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in the synthesis of this compound, the following diagrams are provided.
Caption: Synthetic routes to this compound.
Caption: Decision tree for catalyst selection.
References
- 1. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 2. Synthesis and characterization of p-chlorophenylacetic acid [journal.buct.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
3-Chlorophenylacetic Acid: A Comprehensive Guide to its Validation as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and validation framework for 3-Chlorophenylacetic acid as a reference standard in analytical chemistry. The information presented herein is essential for ensuring the accuracy, precision, and reliability of analytical data in research and pharmaceutical development.
Physicochemical Properties and Specifications
This compound is a chlorinated derivative of phenylacetic acid. It is a white to off-white solid, typically used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its suitability as a reference standard is predicated on its high purity and well-characterized physical and chemical properties.
| Property | Specification | Reference |
| CAS Number | 1878-65-5 | [2] |
| Molecular Formula | C₈H₇ClO₂ | [2][3] |
| Molecular Weight | 170.59 g/mol | [2] |
| Appearance | White to cream crystals, powder, or flakes | [4] |
| Melting Point | 76-79 °C | [3] |
| Purity (HPLC) | ≥98.0% | [4] |
| Purity (Titration) | ≥98.0% to ≤102.0% | [4] |
Comparison with Alternative Reference Standards
While this compound is a suitable reference standard for many applications, other isomers such as 2-Chlorophenylacetic acid and 4-Chlorophenylacetic acid can also be utilized, depending on the specific analytical requirements. The choice of reference standard is often dictated by the synthetic route of the active pharmaceutical ingredient (API) and the potential impurities that need to be monitored.
| Feature | This compound | 2-Chlorophenylacetic Acid | 4-Chlorophenylacetic Acid |
| CAS Number | 1878-65-5 | 2444-36-2 | 1878-66-6 |
| Typical Purity | ≥98.0% | ≥98.0% | ≥98.0% |
| Primary Use | Intermediate for specific APIs and agrochemicals | Intermediate for different sets of APIs | Potent aromatase inhibitor, intermediate in various syntheses[5] |
| Key Differentiation | Positional isomerism leading to distinct chromatographic and spectroscopic properties | Positional isomerism leading to distinct chromatographic and spectroscopic properties | Positional isomerism leading to distinct chromatographic and spectroscopic properties |
The selection of the appropriate isomer as a reference standard is critical for the accurate quantification of impurities and related substances in a drug substance or product.
Experimental Protocols for Validation
The validation of this compound as a reference standard should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[6] The following are detailed methodologies for key validation experiments.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
This method is suitable for determining the purity of this compound and for its quantitative analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[7]
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic)[8]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of this compound from its isomers and potential impurities.
-
Linearity: A linear relationship should be established between the concentration of the analyte and the detector response. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥0.999.
-
Accuracy: The closeness of the test results to the true value. This can be determined by recovery studies, spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤1.0%.
-
Intermediate Precision (Inter-assay precision): The analysis should be performed by different analysts, on different days, and with different equipment. The RSD should be ≤2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Titrimetric Method for Assay
A simple and accurate acid-base titration can be used for the assay of this compound.
Procedure:
-
Accurately weigh about 500 mg of this compound.
-
Dissolve in 50 mL of a suitable solvent (e.g., neutralized ethanol).
-
Titrate with a standardized 0.1 M sodium hydroxide solution.
-
Determine the endpoint potentiometrically or using a suitable indicator (e.g., phenolphthalein).
Calculation:
Each mL of 0.1 M sodium hydroxide is equivalent to 17.06 mg of C₈H₇ClO₂.
Data Presentation
Table 1: HPLC Validation Data Summary (Hypothetical)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Repeatability (RSD) | ≤1.0% | 0.5% |
| Intermediate Precision (RSD) | ≤2.0% | 1.2% |
| LOD | Report | 0.05 µg/mL |
| LOQ | Report | 0.15 µg/mL |
| Specificity | No interference at the retention time of the analyte | Complies |
| Robustness | No significant impact on results | Complies |
Mandatory Visualizations
Caption: Workflow for the validation of this compound as a reference standard.
Caption: Qualification process for a secondary reference standard.
References
- 1. apicule.com [apicule.com]
- 2. This compound | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1878-65-5 [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Personal protective equipment for handling 3-Chlorophenylacetic acid
Essential Safety and Handling Guide for 3-Chlorophenylacetic Acid
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identifier Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1878-65-5[1] |
| Molecular Formula | C₈H₇ClO₂[1][2] |
| Molecular Weight | 170.59 g/mol [2] |
| Synonyms | 2-(3-chlorophenyl)acetic acid, m-Chlorophenylacetic acid[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
GHS Hazard Classification
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation[2] |
Required Personal Protective Equipment
| Protection Type | Specific Recommendations | Standard/Reference |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 / EN 166[5] |
| Skin Protection | Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit. | General Laboratory Practice[6] |
| Respiratory Protection | Use a NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate or dust is generated. | [4] |
| Hand Protection | Chemical-resistant gloves are required. | [6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.
Step-by-Step Handling Protocol
-
Receiving and Storage :
-
Upon receipt, inspect the container to ensure its integrity and verify that it is correctly labeled.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][7]
-
Keep the container tightly closed when not in use.[7] To prevent leakage, containers that have been opened must be carefully resealed and kept upright.[7]
-
-
Preparation and Use :
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[6][8]
-
Avoid contact with skin and eyes.[8]
-
Avoid the formation of dust and aerosols.[8]
-
After handling, wash hands and any exposed skin thoroughly.[3]
-
-
Spill and Exposure Response :
-
Spill : In the event of a spill, avoid breathing in the dust.[6] Wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.[6][8]
-
Eye Contact : If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[3][6] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[3][6]
-
Skin Contact : If the chemical comes into contact with the skin, wash with plenty of soap and water.[3][6] If skin irritation occurs, seek medical advice.[6]
-
Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3][6] Call a poison center or doctor if you feel unwell.[3]
-
Ingestion : If swallowed, clean the mouth with water and drink plenty of water afterward.[3] Seek medical attention if symptoms occur.[3]
-
Caption: Workflow for the safe handling and disposal of this compound.
Waste Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol
-
Waste Collection :
-
Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container.[8]
-
-
Containerization :
-
Use a chemically resistant, sealable container for waste collection.
-
Ensure the waste container is kept closed except when adding waste.[8]
-
-
Disposal :
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound 98 1878-65-5 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. This compound | 1878-65-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
